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  • Product: 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane
  • CAS: 478647-20-0

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane

CAS: 335621-00-6 Synonyms: tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate; N-Boc-9-oxabispidine. Abstract This technical guide provides a comprehensive analysis of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 335621-00-6 Synonyms: tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate; N-Boc-9-oxabispidine.

Abstract

This technical guide provides a comprehensive analysis of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane , a specialized bicyclic diamine scaffold increasingly utilized in medicinal chemistry. Distinct from the all-carbon bridged bispidine (3,7-diazabicyclo[3.3.1]nonane), this "oxabispidine" variant incorporates an oxygen atom at the 9-position bridge. This structural modification alters the scaffold’s basicity, lipophilicity, and hydrogen-bond acceptor profile, making it a critical pharmacophore in the development of Class III antiarrhythmics, orexin receptor antagonists, and nicotinic acetylcholine receptor (nAChR) ligands. This document details its physicochemical properties, synthetic routes, and application strategies for drug discovery.

Chemical Profile & Physicochemical Properties[1][2][3]

The 9-oxa-3,7-diazabicyclo[3.3.1]nonane core represents a rigidified morpholine-piperazine hybrid. The 3-Boc protection renders the molecule orthogonal, allowing selective functionalization at the N7 position.

PropertyData
CAS Number 335621-00-6
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Exact Mass 228.1474
Physical State Solid (typically off-white to pale yellow)
Melting Point 119–121 °C (Free base); ~207–208 °C (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
pKa (Calculated) ~8.5 (N7 amine)
LogP ~0.9 (Predicted)
Structural Analysis & Conformational Dynamics

The "oxabispidine" scaffold exists predominantly in a chair-chair conformation, similar to its carbocyclic analog bispidine. However, the oxygen bridge introduces unique electronic effects:

  • Reduced Basicity: The inductive effect of the O9 oxygen lowers the pKa of the bridgehead nitrogens compared to the C9 analog, potentially improving oral bioavailability by reducing ionization at physiological pH.

  • Hydrogen Bonding: The ether oxygen serves as an additional hydrogen bond acceptor, which can be pivotal for binding affinity in pockets containing donor residues (e.g., Ser, Tyr).

  • Vector Alignment: The N3 and N7 vectors are oriented at approximately 109°, providing a rigid spacer that mimics the distance found in various bioactive turns and loops.

Synthetic Pathways[5][6]

The synthesis of the 9-oxa-3,7-diazabicyclo[3.3.1]nonane core is non-trivial due to the need to establish the bicyclic cage without favoring the thermodynamically stable fused systems. The most robust route involves a double intramolecular cyclization starting from a functionalized morpholine.

Core Synthesis Protocol (Morpholine Route)

This protocol describes the construction of the scaffold, followed by selective protection.

Step 1: Construction of the Morpholine Precursor

  • Reactants: N-Benzyl-bis(2,3-epoxypropyl)amine (or similar allyl precursors).

  • Cyclization: Reaction with a sulfur or oxygen nucleophile can form the first ring. Alternatively, 2,6-bis(iodomethyl)-4-(phenylsulfonyl)morpholine is a well-established intermediate (Patent EP1235831).

Step 2: Cage Formation (The "Double Mannich" Equivalent)

  • Substrate: 2,6-Bis(iodomethyl)-4-(phenylsulfonyl)morpholine.

  • Reagent: Benzylamine (3 equivalents) or Ammonia.

  • Conditions: High dilution in acetonitrile/toluene, reflux, 24–48 h.

  • Mechanism: The amine nucleophile displaces the iodine atoms at the 2 and 6 positions of the morpholine side chains, bridging them to form the second piperazine ring.

  • Product: 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane.

Step 3: Deprotection & Selective Boc-ylation

  • Desulfonylation: Treatment with Sodium Amalgam (Na/Hg) or Mg/MeOH removes the phenylsulfonyl group.

  • Boc Protection: The free amine is protected with Boc₂O to yield 3-Benzyl-7-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane.

  • Debenzylation: Hydrogenation (H₂, Pd/C, MeOH) removes the benzyl group.

  • Final Product: tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.

Visualization: Synthesis Workflow

SynthesisPath Figure 1: Synthetic Route to 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane Start Morpholine Precursor (2,6-Bis(iodomethyl)-4-Ts-morpholine) Cyclization Cyclization (+ Benzylamine) Start->Cyclization Intermediate1 Bicyclic Intermediate (3-Bn-7-Ts-Oxabispidine) Cyclization->Intermediate1 Desulfon Desulfonylation (Na/Hg or Mg/MeOH) Intermediate1->Desulfon BocProt Boc Protection (Boc2O) Desulfon->BocProt Debenz Debenzylation (H2, Pd/C) BocProt->Debenz Final Target: 3-Boc-9-oxa-3,7-diaza bicyclo[3.3.1]nonane Debenz->Final

[6][7]

Applications in Medicinal Chemistry

The CAS 335621-00-6 scaffold is a versatile building block. The Boc group acts as a temporary mask, allowing chemists to derivatize the N7 position first, then deprotect N3 for further elaboration.

A. Antiarrhythmic Agents (Class III)

Research indicates that oxabispidine derivatives can block potassium channels (e.g., hERG) or modulate ion currents to prolong action potential duration. The 9-oxa bridge improves solubility compared to the purely carbocyclic bispidine antiarrhythmics (like tedisamil).

  • Mechanism: The rigid diamine core positions two aromatic pharmacophores at a specific distance, interacting with the channel pore.

B. Orexin Receptor Antagonists

The scaffold has been successfully employed in dual Orexin receptor antagonists (DORA) for treating insomnia.

  • Role: It serves as a central spacer constraining the geometry of two "arm" substituents (typically aromatic amides or ureas) to fit the Orexin binding pocket.

  • Advantage: The 9-oxa substitution lowers lipophilicity (LogD), reducing metabolic clearance and improving CNS penetration properties.

C. Nicotinic Acetylcholine Receptor (nAChR) Ligands

As a structural analog of Cytisine , the oxabispidine core binds to


 and 

nAChR subtypes. The oxygen bridge modifies the electrostatic potential surface, altering subtype selectivity profiles.
Visualization: Scaffold Utility Logic

SAR_Logic Figure 2: Medicinal Chemistry Workflow & Applications Core 3-Boc-9-oxa-3,7-diaza bicyclo[3.3.1]nonane N7_Func N7 Functionalization (Reductive Amination / Acylation) Core->N7_Func Step 1 N3_Func N3 Functionalization (Post-Boc Removal) N7_Func->N3_Func Step 2 (Deprotect) App1 Antiarrhythmics (hERG Blockers) N3_Func->App1 App2 Orexin Antagonists (Sleep Disorders) N3_Func->App2 App3 nAChR Ligands (Cognition/Pain) N3_Func->App3

Experimental Protocols
Protocol A: N7-Acylation (General Procedure)

To derivatize the free amine (N7) while retaining the Boc group at N3:

  • Dissolution: Dissolve 1.0 eq of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane in dry DCM (0.1 M).

  • Base: Add 1.5 eq of DIPEA (N,N-Diisopropylethylamine).

  • Acylation: Add 1.1 eq of the desired Acid Chloride dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2–4 h (monitor by TLC/LCMS).

  • Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Boc-Deprotection
  • Dissolution: Dissolve the N7-substituted intermediate in DCM or Dioxane.

  • Acidolysis: Add 4N HCl in Dioxane (5–10 eq) or TFA (20% v/v in DCM).

  • Reaction: Stir at RT for 1–2 h.

  • Isolation: Concentrate in vacuo. If HCl salt is desired, triturate with diethyl ether.

References
  • ACS Publications. (2009). A Flexible Route to Chiral 2-endo-Substituted 9-Oxabispidines and Their Application in the Enantioselective Oxidation of Secondary Alcohols. Journal of Organic Chemistry. Link

  • European Patent Office. (2002). EP 1235831 B1: New Oxabispidine Compounds Useful in the Treatment of Cardiac Arrhythmias. Link

  • National Institutes of Health (NIH). (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry. Link

  • World Intellectual Property Organization. (2013). WO2013050938: 3,7-Diazabicyclo[3.3.1]nonane and 9-Oxa-3,7-diazabicyclo[3.3.1]nonane Derivatives as Orexin Antagonists. Link

  • PubChem. (2025). Compound Summary: tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.[1][2][3] Link

Sources

Exploratory

Technical Guide: tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate . The "Oxa-Bispidine" Scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate .

The "Oxa-Bispidine" Scaffold in Drug Discovery

Executive Summary

The tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 335621-00-6) is a specialized bicyclic scaffold belonging to the 9-oxabispidine class. Unlike the classic bispidine (3,7-diazabicyclo[3.3.1]nonane) which features a carbon bridge at position 9, this analogue incorporates an oxygen atom. This structural modification significantly alters the physicochemical profile, lowering basicity and increasing solubility while maintaining the rigid "chair-chair" conformation essential for high-affinity ligand binding. It serves as a critical intermediate in the synthesis of Orexin receptor antagonists , nAChR ligands , and metal chelators .

Structural Architecture & Physicochemical Properties[1][2]

Conformation and Rigidity

The 9-oxa-3,7-diazabicyclo[3.3.1]nonane core exists predominantly in a chair-chair conformation. The oxygen bridge at position 9 exerts a specific electronic effect (anomeric effect) that stabilizes this geometry, reducing the conformational flexibility compared to non-bridged piperidines.

  • Bridgehead: C1 and C5.

  • Bridge: Oxygen atom at position 9 (9-oxa).[1][2]

  • Rings: Two piperidine-like rings fused at C1-C5.

  • N-Boc Protection: The tert-butoxycarbonyl group at N3 renders this nitrogen non-basic and lipophilic, allowing selective functionalization at N7.

Electronic Modulation

The replacement of the C9 methylene with an oxygen atom reduces the pKa of the bridgehead nitrogens due to the inductive electron-withdrawing effect of the oxygen. This makes the 9-oxabispidine scaffold less basic than its carbon analogue, a desirable trait for improving blood-brain barrier (BBB) permeability and reducing off-target hERG inhibition.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₁₁H₂₀N₂O₃Fragment-based screening suitable
Molecular Weight 228.29 g/mol High ligand efficiency potential
LogP ~1.2 (Predicted)Optimized for oral bioavailability
Geometry Rigid Bicyclic (Chair-Chair)Pre-organized for receptor binding
Basicity (N7) Lower than BispidineImproved metabolic stability

Synthetic Pathways[5][6]

The synthesis of 9-oxabispidine derivatives differs from the standard double-Mannich reaction used for carbon-bridged bispidines. The presence of the oxygen bridge necessitates specific precursors, often involving transannular cyclization or the use of bis-epoxides .

Primary Synthetic Route (Patent Protocol)

A dominant strategy, as referenced in patent literature (e.g., WO2013050938), involves the construction of the bicyclic core from acyclic ether precursors or specialized Mannich-type condensations.

Workflow Logic:

  • Precursor Assembly: Reaction of a bis(2-haloethyl) ether derivative or similar ether-linked diamine.

  • Cyclization: Double alkylation or Mannich condensation to close the two piperidine rings around the central oxygen.

  • Selective Protection: If the starting material yields a symmetric diamine, desymmetrization is required to install the N-Boc group selectively.

Visualization of Synthetic Logic

The following diagram illustrates the structural logic and synthetic flow for accessing the 9-oxa core.

G cluster_0 Key Transformation Start Precursors (Bis-epoxides or Ether-diamines) Inter Intermediate (Acyclic Ether) Start->Inter Activation Cyclization Double Cyclization (Ring Closure) Inter->Cyclization Amine Condensation Core 9-Oxa-3,7-diaza Scaffold (Free Base) Cyclization->Core Formation of Bicyclic System Protection Selective N-Boc Protection Core->Protection (Boc)2O, pH Control Final tert-butyl 9-oxa-3,7-diazabicyclo [3.3.1]nonane-3-carboxylate Protection->Final Purification

Figure 1: Synthetic logic flow for the construction of the 9-oxabispidine scaffold, highlighting the transition from acyclic ether precursors to the orthogonally protected bicyclic core.

Functionalization & Reactivity[7]

The tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a "monoprotected" scaffold, offering orthogonal reactivity.

N7-Functionalization (The "Handle")

The nitrogen at position 7 (N7) is a secondary amine (unless substituted) and is the primary site for diversification.

  • Reductive Amination: Reaction with aldehydes/ketones (e.g., NaBH(OAc)₃) to introduce lipophilic tails.

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to create amides/sulfonamides (common in Orexin antagonists).

  • Arylation: Buchwald-Hartwig coupling or SnAr reactions to attach heteroaryl groups.

N3-Deprotection

The Boc group at N3 is acid-labile.

  • Protocol: Treatment with TFA/DCM or HCl/Dioxane removes the Boc group, liberating the N3 amine.

  • Utility: This allows for the synthesis of non-symmetric "heterodimers" or the attachment of a second pharmacophore after N7 has been functionalized.

Medicinal Chemistry Applications

Orexin Receptor Antagonists

The 9-oxabispidine scaffold is a proven pharmacophore in the design of Dual Orexin Receptor Antagonists (DORAs) . The rigid bicyclic structure positions the N7-substituent and N3-substituent in a precise vector, mimicking the turn geometry of the endogenous peptide or optimizing fit within the GPCR binding pocket. The oxygen bridge improves metabolic stability compared to the carbon-bridged analogs.

Nicotinic Acetylcholine Receptors (nAChR)

Similar to cytisine (a natural bispidine alkaloid), 9-oxabispidine derivatives exhibit affinity for nAChRs. The scaffold's rigidity ensures the cationic nitrogen (N7) and the hydrogen bond acceptor (O9 or carbonyls attached to N3) are held at the optimal distance for receptor interaction.

Metal Chelation

The 3,7-diaza arrangement, reinforced by the 9-oxa bridge, creates a pre-organized cavity suitable for binding metal ions (e.g., Cu, Zn). While the Boc-protected form is not a chelator, the deprotected free base is investigated for use in radiopharmaceuticals and catalysis .

References

  • WO2013050938 : 3,7-Diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives and their use as orexin receptor antagonists. (2013).[3] World Intellectual Property Organization. Link

  • Synthesis of 9-Oxabispidine Analogues : Synthesis and Structures of 9-Oxabispidine Analogues of Cisplatin. ResearchGate. Link

  • Bicyclononane Scaffolds in MedChem : Application Notes and Protocols for Bicyclononane Scaffolds. BenchChem. Link

  • PubChem Compound Summary : 9-Oxa-3,7-diazabicyclo[3.3.1]nonane. National Center for Biotechnology Information. Link

  • MDPI Molecules : Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. MDPI. Link

Sources

Foundational

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane molecular weight and formula

The following technical guide provides an in-depth analysis of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane , a specialized bicyclic scaffold employed in high-precision medicinal chemistry. Molecular Architecture, Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane , a specialized bicyclic scaffold employed in high-precision medicinal chemistry.

Molecular Architecture, Synthesis, and Medicinal Applications[1][2]

Executive Summary

The 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane scaffold represents a "privileged structure" in drug discovery, valued for its ability to enforce rigid conformational constraints on pharmacophores. Unlike the carbocyclic analog (bispidine), the 9-oxa variant incorporates an ether bridge at the 9-position, altering the lipophilicity (LogP) and hydrogen bond acceptor profile of the molecule. This scaffold is critical in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs) , Orexin Receptors , and G-Protein Coupled Receptors (GPCRs) , where precise spatial orientation of substituents is required to maximize binding affinity and selectivity.

Chemical Identity & Properties

This section details the physicochemical constants essential for stoichiometric calculations and assay development.

PropertyValue
Systematic Name tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
CAS Number 478647-20-0 (Free Base) / 335621-00-6 (HCl Salt)
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Exact Mass 228.1474
LogP (Predicted) ~0.5 – 1.2 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~8.5 – 9.5 (Secondary Amine N7)
Physical State Viscous oil or low-melting solid (Free Base); White solid (HCl salt)
Structural Analysis

The molecule features a bicyclo[3.3.1]nonane core where:

  • Positions 3 and 7 are nitrogen atoms (diazabicyclo).[1][2][3][4][5]

  • Position 9 is an oxygen atom (oxa), replacing the methylene bridge found in standard bispidines.

  • Position 3 is protected by a tert-butoxycarbonyl (Boc) group, rendering the nitrogen at Position 7 the sole reactive site for immediate functionalization.

Conformational Dynamics: The 3,7-diazabicyclo[3.3.1]nonane system typically adopts a chair-chair conformation. The 9-oxa bridge reduces the steric bulk compared to a methylene bridge, potentially allowing for a tighter binding pocket fit. The lone pairs on the oxygen atom at position 9 and the nitrogens at 3 and 7 can participate in specific hydrogen bonding networks within a receptor active site.

Structure cluster_core Bicyclic Core Features cluster_app Pharmacophore Vectors N3 N3 (Boc-Protected) Non-Nucleophilic O9 O9 (Ether Bridge) H-Bond Acceptor N3->O9 Distal Relationship Vec1 Vector A (N3) Hydrophobic Pocket Fit N3->Vec1 N7 N7 (Secondary Amine) Nucleophilic Handle Vec2 Vector B (N7) Basic Amine Interaction N7->Vec2 O9->N7 Distal Relationship caption Fig 1. Structural connectivity and functional vectors of the 9-oxa-3,7-diazabicyclo[3.3.1]nonane scaffold.

Synthesis & Methodology

While the standard bispidine core is synthesized via a double Mannich condensation (ketone + amine + formaldehyde), the 9-oxa analog requires a modified approach due to the ether bridge. The synthesis typically involves the construction of a morpholine-like precursor followed by cyclization.

Core Synthetic Pathway (Conceptual)

The synthesis generally proceeds through the cyclization of functionalized morpholines or bis-alkylation strategies.

  • Precursor Assembly: Reaction of a primary amine (e.g., Benzylamine) with epichlorohydrin or similar bis-electrophiles to form a functionalized morpholine core.

  • Cyclization: Intramolecular displacement or a second alkylation step closes the bicyclic system to form the 9-oxa-3,7-diazabicyclo[3.3.1]nonane skeleton.

  • Protection/Deprotection:

    • Selective protection of N3 with Boc anhydride.

    • Debenzylation (if benzyl was used) of N7 via hydrogenolysis (H₂/Pd-C) to yield the free secondary amine.

Experimental Protocol: N-Boc Protection (General Procedure)

Note: This protocol assumes the starting material is the 9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride or free diamine.

  • Dissolution: Dissolve 1.0 eq of 9-oxa-3,7-diazabicyclo[3.3.1]nonane in DCM/MeOH (10:1).

  • Base Addition: Add 2.5 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to neutralize the salt. Cool to 0°C.[6][7]

  • Boc Anhydride: Slowly add 0.9–1.0 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM. Stoichiometry is critical to avoid bis-protection.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, DCM:MeOH gradient) to isolate the mono-Boc product.

Synthesis Start Precursor (e.g. Functionalized Morpholine) Step1 Cyclization (Formation of Bicyclic Core) Start->Step1 Ring Closure Inter 9-Oxa-3,7-diazabicyclo[3.3.1]nonane (Diamine) Step1->Inter Step2 Selective Protection (Boc2O, 0.9 eq, 0°C) Inter->Step2 Desymmetrization Final 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane (Target Scaffold) Step2->Final caption Fig 2. General synthetic logic for accessing the mono-Boc protected 9-oxa scaffold.

Applications in Drug Discovery

The 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane scaffold is utilized to improve the drug-likeness of lead compounds by introducing rigidity without adding excessive molecular weight (MW < 230).

  • Orexin Receptor Antagonists: Derivatives of this scaffold have been patented as antagonists for Orexin-1 and Orexin-2 receptors, utilized in treating sleep disorders and addiction [1].

  • nAChR Ligands: The bicyclic diamine motif mimics the structure of cytisine and sparteine, making it a potent scaffold for targeting nicotinic acetylcholine receptors (nAChRs), particularly

    
     subtypes implicated in pain and cognition [2].
    
  • Peptidomimetics: The rigid distance between N3 and N7 allows the scaffold to serve as a linker that mimics secondary protein structures (e.g.,

    
    -turns).
    
Characterization Data

To validate the identity of the synthesized or purchased material, compare against these standard spectral markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.45 (s, 9H, Boc-tBu).
      
    • 
       2.80–3.20 (m, 4H, N-CH₂ ring protons).
      
    • 
       3.80–4.10 (m, 4H, O-CH-N bridgehead/ring protons).
      
    • Note: Broadening may occur due to rotamers of the Boc group.

  • LC-MS (ESI+):

    • Major peak:

      
      .
      
    • Fragment:

      
      .
      
References
  • Boss, C. et al. (2013). 3,7-Diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. WO Patent 2013050938.[8] Link

  • Junker, A. et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of Bicyclic Amines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of bicyclic ketones to yield valuable bicyclic amine scaffolds. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of bicyclic ketones to yield valuable bicyclic amine scaffolds. This document emphasizes the underlying chemical principles, practical experimental considerations, and detailed protocols to ensure reproducible and high-yielding syntheses.

Introduction: The Significance of Bicyclic Amines and Reductive Amination

Bicyclic amines are privileged structural motifs frequently found in a wide array of biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional frameworks provide precise spatial orientation of functional groups, which is crucial for high-affinity interactions with biological targets. Reductive amination stands out as one of the most powerful and versatile methods for the synthesis of these complex amines from readily available bicyclic ketones and primary or secondary amines.[1][2] This method's popularity stems from its operational simplicity, broad substrate scope, and the ability to control stereochemical outcomes, a critical aspect in drug design.[3][4]

The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound and an amine. This intermediate is then reduced in situ by a selective hydride-donating agent to afford the final amine product.[5][6][7] The choice of reducing agent is paramount to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone.[4]

The Mechanism of Reductive Amination

The reductive amination of a bicyclic ketone with a primary amine can be conceptualized in two key stages:

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bicyclic ketone. This is followed by dehydration to form an imine. Under the typically neutral or weakly acidic reaction conditions, the imine nitrogen can be protonated to form a more electrophilic iminium ion.[5][8]

  • Hydride Reduction: A selective reducing agent then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final bicyclic amine.[5] The stereochemical outcome of this step is often influenced by the steric environment of the bicyclic system, with the hydride typically attacking from the less hindered face.[3][4]

G cluster_0 Imine/Iminium Ion Formation cluster_1 Hydride Reduction ketone Bicyclic Ketone (e.g., Norcamphor) carbinolamine Carbinolamine Intermediate ketone->carbinolamine + Amine amine Primary/Secondary Amine amine->carbinolamine imine Imine carbinolamine->imine - H₂O iminium Iminium Ion imine->iminium + H⁺ product Bicyclic Amine Product iminium->product + Hydride (H⁻) reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Figure 1. Generalized workflow for the reductive amination of a bicyclic ketone.

Selecting the Appropriate Reducing Agent

The success of a reductive amination hinges on the choice of the reducing agent. While several options exist, sodium triacetoxyborohydride has emerged as the reagent of choice for many applications involving complex substrates like bicyclic ketones.[9][10]

Reducing AgentKey CharacteristicsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective hydride donor.[1][9]Excellent selectivity for iminium ions over ketones.[4] High functional group tolerance.[1][9] Often provides high diastereoselectivity, especially with bicyclic systems.[3] Non-toxic byproducts.[10]Can be slower with highly hindered substrates.
Sodium Cyanoborohydride (NaBH₃CN) Less reactive than NaBH₄.[11] Effective at neutral or slightly acidic pH.[4][11]Selectively reduces iminium ions.[12] Tolerant of many functional groups.Highly toxic (potential for HCN gas release, especially under acidic conditions).[1][12] Reactions can be sluggish.[4]
Catalytic Hydrogenation (H₂/Catalyst) Uses hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[6][13]Economical and scalable.[4] Can be highly effective for certain substrates.May reduce other functional groups (e.g., alkenes, nitro groups). Requires specialized high-pressure equipment. Catalyst deactivation can be an issue.[6]

For the synthesis of bicyclic amines where stereocontrol and functional group compatibility are critical, sodium triacetoxyborohydride is highly recommended.[3][9] Its steric bulk and mild reactivity contribute to excellent stereoselectivity, as demonstrated in the reductive amination of norcamphor, which exclusively yields the endo product via an exo hydride attack.[3][4]

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the direct reductive amination of a model bicyclic ketone, norcamphor, using sodium triacetoxyborohydride.

Protocol 1: Reductive Amination of Norcamphor with Benzylamine

This protocol details the synthesis of N-benzyl-endo-norbornan-2-amine.

Materials:

  • Norcamphor

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add norcamphor (1.0 eq). Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE).

  • Addition of Amine: Add benzylamine (1.0-1.1 eq) to the stirred solution.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the mixture in portions over 5-10 minutes. The reaction is typically carried out at room temperature under an inert atmosphere (nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are generally complete within 2-24 hours.[3]

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (2x).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization of a suitable salt (e.g., the hydrochloride salt) to yield the pure bicyclic amine.[3]

G cluster_0 Reaction cluster_1 Workup & Purification A 1. Dissolve Norcamphor in DCE B 2. Add Benzylamine A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at RT & Monitor C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with Organic Solvent E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H

Sources

Application

Application Notes and Protocols for 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane as a PROTAC Linker Intermediate

Introduction: The Critical Role of the Linker in PROTAC Efficacy Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the ligands provide specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the PROTAC's overall efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as crucial pharmacokinetic properties like cell permeability and metabolic stability.[1][3]

Early PROTAC designs frequently utilized flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility.[1] However, the high conformational freedom of these linkers can lead to an entropic penalty upon ternary complex formation and may not optimally orient the POI and E3 ligase for efficient ubiquitination.[2] This has driven a shift towards more structurally constrained linkers.

This guide focuses on 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane , a rigid, bicyclic diamine that serves as a versatile intermediate for constructing advanced PROTACs. Its unique three-dimensional structure offers a compelling solution to the challenges associated with flexible linkers. By pre-organizing the molecule into a more defined conformation, this scaffold can reduce the entropic cost of binding, potentially leading to more stable and productive ternary complexes.[3] The incorporation of an oxygen atom and two nitrogen atoms within the bicyclic system also modulates the physicochemical properties of the resulting PROTAC, which can favorably impact solubility and cell permeability.

The 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane Intermediate: Properties and Advantages

The 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane scaffold provides a conformationally restricted diamine building block. The tert-butyloxycarbonyl (Boc) protecting group allows for the sequential and controlled elaboration of the two amine functionalities, making it an ideal intermediate for the stepwise synthesis of a heterobifunctional PROTAC.

Physicochemical Properties of the Core Scaffold

The properties of the core scaffold, 9-oxa-3,7-diazabicyclo[3.3.1]nonane, provide insight into the characteristics it imparts to a PROTAC linker.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OPubChem[4]
Molecular Weight 128.17 g/mol PubChem[4]
XLogP3-AA (cLogP) -1.1PubChem[4]
Topological Polar Surface Area (TPSA) 35.3 ŲPubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]

Note: These properties are for the unprotected core scaffold. The final PROTAC's properties will be a composite of the warhead, E3 ligand, and the fully elaborated linker.

Key Advantages in PROTAC Design:
  • Conformational Rigidity: The bicyclic structure locks the linker into a defined three-dimensional shape. This pre-organization can facilitate more favorable protein-protein interactions within the ternary complex, enhancing its stability and leading to more efficient protein degradation.[3]

  • Improved Pharmacokinetics: Rigid scaffolds like this are often less susceptible to metabolic degradation compared to linear alkyl or PEG chains.[5] This can lead to improved half-life and overall exposure in vivo.

  • Modulated Solubility and Permeability: The presence of heteroatoms (oxygen and nitrogen) within the rigid framework can improve solubility and polarity. Judicious linker design is crucial, as studies have shown a trade-off between the stability of the ternary complex and cell permeability, with more rigid derivatives sometimes showing higher intracellular accumulation.[3][6]

  • Synthetic Versatility: The mono-Boc protection enables a controlled, stepwise synthesis. One nitrogen can be coupled to the POI ligand (or "warhead"), followed by Boc deprotection and subsequent coupling of the second nitrogen to the E3 ligase ligand.

Experimental Protocols: Incorporation into a PROTAC Scaffold

The following protocols outline a robust, step-by-step methodology for incorporating the 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane intermediate into a PROTAC. This synthetic strategy is adapted from established methods for the assembly of PROTACs using mono-N-Boc diamine linkers.[7]

Workflow Overview

The overall synthetic workflow involves three main stages: initial coupling of the linker to one of the binding moieties, deprotection of the linker, and the final coupling to the second binding moiety.

G cluster_0 Stage 1: First Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Second Coupling cluster_3 Stage 4: Purification & Analysis A POI Ligand-COOH (or E3 Ligand-COOH) C Boc-Linker-Ligand 1 A->C Amide Coupling (HATU, DIPEA, DMF) B 3-Boc-9-oxa-3,7- diazabicyclo[3.3.1]nonane B->C D H-Linker-Ligand 1 (Amine Salt) C->D Boc Deprotection (TFA/DCM or HCl/Dioxane) F Final PROTAC D->F Amide Coupling (HATU, DIPEA, DMF) E E3 Ligand-COOH (or POI Ligand-COOH) E->F G Purified PROTAC F->G Preparative HPLC H Characterization G->H LC-MS, NMR, HRMS

Caption: General workflow for PROTAC synthesis.

Protocol 1: Stepwise Amide Coupling and Deprotection

This protocol describes the synthesis of a PROTAC via standard amide bond formation, a widely applicable and robust method.

Materials and Reagents:

  • POI ligand with a carboxylic acid handle (1.0 eq)

  • 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane (1.1 eq)

  • E3 ligase ligand with a carboxylic acid handle (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq for each coupling)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq for each coupling)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

  • Solvents for HPLC purification (e.g., Acetonitrile, Water, 0.1% TFA)

Part A: Coupling of POI Ligand to the Linker Intermediate

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-COOH (1.0 eq) and 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS until the starting POI ligand is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected POI-linker intermediate.

Part B: Boc Deprotection

  • Dissolve the purified Boc-protected POI-linker intermediate from Part A in DCM (approx. 0.1 M solution).

  • Add TFA (10-20 eq, typically 10-20% v/v) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by LC-MS for the disappearance of the starting material. The mechanism involves protonation of the carbamate, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid, which decarboxylates to the free amine.[8][9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine will be the trifluoroacetate salt. This crude salt is often used directly in the next step without further purification.

G Boc-Protected Amine Boc-Protected Amine Protonated Carbamate Protonated Carbamate Boc-Protected Amine->Protonated Carbamate + H⁺ (TFA) Free Amine Salt Free Amine Salt Protonated Carbamate->Free Amine Salt - CO₂ - isobutylene

Caption: Mechanism of acidic Boc deprotection.

Part C: Coupling of E3 Ligase Ligand to the Deprotected Intermediate

  • Under an inert atmosphere, dissolve the E3 ligase ligand-COOH (1.0 eq) and the crude amine salt from Part B (approx. 1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0-4.0 eq; additional base is required to neutralize the TFA salt) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Work-up the reaction as described in Part A, step 5.

  • The final crude PROTAC must be purified by preparative reverse-phase HPLC to achieve the high purity (>95%) required for biological assays.[10]

Protocol 2: Characterization of the Final PROTAC

It is imperative to confirm the identity, purity, and structure of the final PROTAC molecule before performing any biological evaluations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the final compound and to assess its purity.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the overall structure and the presence of all expected protons.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to assign complex spectra and confirm connectivity. Conformational analyses of the linker in solution using NMR can also provide insights into its flexibility and preferred conformations.[3]

Application & Expected Outcomes

The primary application of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane is in the synthesis of PROTACs where conformational constraint of the linker is desired. The introduction of this rigid scaffold is hypothesized to yield several benefits over traditional flexible linkers.

G cluster_0 PROTAC Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Expected Improvements:
  • Potency and Efficacy: By reducing the entropic penalty of ternary complex formation, PROTACs with this linker may form more stable complexes, leading to lower DC₅₀ (half-maximal degradation concentration) and higher Dₘₐₓ (maximum degradation) values.[3]

  • Selectivity: The defined geometry imposed by the linker can create more specific protein-protein interactions in the ternary complex. This can lead to improved selectivity for the target POI over other proteins that might be bound by the warhead.

  • Pharmacokinetic Profile: The rigid, heterocyclic nature of the linker is expected to confer greater metabolic stability compared to simple alkyl chains.[5] This can translate to a longer half-life and better in vivo performance. However, because PROTACs often exist in a chemical space "beyond the Rule of Five," properties like cell permeability must be empirically determined and optimized for each specific molecule.[11]

Conclusion

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane is a valuable and strategic building block for the modern PROTAC discovery pipeline. Its rigid, three-dimensional structure provides a rational approach to overcoming the limitations of flexible linkers. By constraining the PROTAC into a more defined conformation, this intermediate can facilitate the formation of stable and productive ternary complexes, ultimately leading to more potent, selective, and metabolically robust protein degraders. The synthetic protocols provided herein offer a clear and reproducible path for its incorporation, enabling researchers to explore the benefits of conformational rigidity in their quest for novel therapeutics.

References

  • Cantwell, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Inagawa, T., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. Retrieved from [Link]

  • Maple, H. J., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Advanced Science. Retrieved from [Link]

  • Testa, A., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Retrieved from [Link]

  • ResearchGate. (2022). Physicochemical properties comparison among published PROTACs... Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • Inagawa, T., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 268850, 9-Oxa-3,7-diazabicyclo[3.3.1]nonane. Retrieved from [Link]

Sources

Method

Application Note: Solubility Enhancement via Bicyclic Ether Scaffolds

Executive Summary In modern drug discovery, the "Molecular Obesity" crisis—characterized by high lipophilicity and poor aqueous solubility—remains a primary cause of attrition. While traditional solubilizing strategies (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Molecular Obesity" crisis—characterized by high lipophilicity and poor aqueous solubility—remains a primary cause of attrition. While traditional solubilizing strategies (e.g., introducing piperazines or morpholines) often compromise permeability or metabolic stability, bicyclic ether scaffolds have emerged as a superior solution.

This guide details the application of specific scaffolds, such as 2-oxabicyclo[2.1.1]hexane and 3-oxabicyclo[3.1.1]heptane , as bioisosteres for phenyl and saturated carbocycles. By strategically inserting an ether oxygen into a rigid, 3D-defined bicyclic framework, researchers can lower LogP, enhance specific solvation energy, and disrupt crystal lattice packing without introducing hydrogen bond donors (HBD) that limit membrane permeability.

Mechanistic Rationale: The "Strategic Oxygen" Effect

The solubility enhancement observed with bicyclic ethers is not merely a function of reduced lipophilicity (


). It is driven by three synergistic mechanisms:
  • Directional H-Bond Acceptance (HBA): Unlike the nondirectional polarity of a phenyl ring, the ether oxygen in a strained bicyclic system presents a focused lone-pair vector for water interaction. This increases the enthalpy of solvation (

    
    ) significantly more than an acyclic ether due to the exposed nature of the oxygen on the convex face of the bicycle.
    
  • Escape from Flatland (

    
     Increase):  Replacing planar aromatic rings with bicyclic ethers increases the fraction of 
    
    
    
    carbons (
    
    
    ). This disrupts the
    
    
    stacking interactions in the solid state, lowering the Crystal Lattice Energy (
    
    
    ) and reducing the energy penalty required to dissolve the solid.
  • Metabolic Blocking: The bridgehead carbons in these scaffolds are sterically protected, often rendering the scaffold metabolically inert compared to the oxidative liability of phenyl rings or flexible alkyl chains.

Scaffold Selection & Design Strategy

Selection must be driven by vector fidelity —matching the exit vectors of the parent phenyl ring to preserve ligand-target binding geometry.

Table 1: Bicyclic Ether Bioisostere Mapping
Parent MoietyRecommended BioisostereGeometric MatchSolubility Impact
ortho-Substituted Phenyl 2-oxabicyclo[2.1.1]hexane High.[1][2][3] Bond angle

60° matches ortho vectors.
High. Lowers LogP by ~1.0 unit; increases solubility up to 10-fold.
meta-Substituted Phenyl 3-oxabicyclo[3.1.1]heptane Moderate/High.[4] Matches meta exit vectors (120°).Moderate. Excellent metabolic stability; moderate solubility gain.
Cyclohexane / Piperidine 3-oxabicyclo[3.1.0]hexane High. Rigidifies the ring; mimics chair conformation.High. Reduces lipophilicity; removes HBD if replacing piperidine NH.
para-Substituted Phenyl 2-oxabicyclo[2.2.2]octane High.[5] Linear vectors (180°).Moderate. Bulky; good for filling hydrophobic pockets while adding polarity.
Visualization: Design Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate scaffold based on the structural problem.

ScaffoldSelection Start Problem: Poor Solubility / High LogP Analyze Analyze Parent Scaffold Start->Analyze IsAromatic Is Parent Aromatic? Analyze->IsAromatic IsSaturated Is Parent Saturated? Analyze->IsSaturated Ortho Ortho-Substituted? IsAromatic->Ortho Yes Meta Meta-Substituted? IsAromatic->Meta Yes Para Para-Substituted? IsAromatic->Para Yes Soln_310 Select: 3-oxabicyclo[3.1.0]hexane IsSaturated->Soln_310 Replace Cyclohexane Soln_211 Select: 2-oxabicyclo[2.1.1]hexane Ortho->Soln_211 Vector Match Soln_311 Select: 3-oxabicyclo[3.1.1]heptane Meta->Soln_311 Vector Match Soln_222 Select: 2-oxabicyclo[2.2.2]octane Para->Soln_222 Vector Match

Caption: Decision tree for selecting bicyclic ether bioisosteres based on the substitution pattern and geometry of the parent lipophilic moiety.

Experimental Protocols

Protocol A: Kinetic Solubility Assay (High-Throughput)

Purpose: Rapid estimation of solubility from DMSO stocks during hit-to-lead.[6] Caution: Bicyclic ethers may form supersaturated solutions easily; extended settling time is recommended.

Materials:

  • 10 mM DMSO stock of test compound.

  • PBS Buffer (pH 7.4).[7]

  • 96-well clear bottom plates.

  • Nephelometer or UV-Vis Plate Reader.[6]

Procedure:

  • Dispense: Add 198 µL of PBS buffer to plate wells.

  • Spike: Add 2 µL of 10 mM DMSO stock (Final conc: 100 µM, 1% DMSO).

  • Mix: Shake at 600 rpm for 2 hours at 25°C.

  • Settle: Allow plates to stand undisturbed for 30 minutes. Critical: This allows micro-precipitates to stabilize.

  • Read: Measure light scattering (Nephelometry) or Absorbance (620 nm).

  • Analysis: Compare signal against a solvent blank. High signal = precipitation.

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Accurate determination of equilibrium solubility from solid material. This is required to validate the crystal lattice disruption effect of the bicyclic ether.

Materials:

  • Solid dry compound (approx. 1-2 mg).

  • PBS Buffer (pH 7.4).[7]

  • Whatman Mini-UniPrep syringeless filters (0.45 µm PTFE).

  • HPLC or LC-MS/MS.[6][8][9]

Procedure:

  • Saturation: Weigh 1.0 mg of solid compound into a 1.5 mL glass vial.

  • Solvent Addition: Add 500 µL of PBS buffer.

  • Equilibration: Shake at 800 rpm at 25°C for 24 hours .

    • Note: If the solid fully dissolves, add more compound until a suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant using 0.45 µm PTFE.[10]

  • Quantification: Inject filtrate into HPLC/LC-MS. Quantify against a standard curve prepared in DMSO:Buffer (50:50).

  • Calculation:

    
    .
    
Visualization: Thermodynamic Workflow

ThermoProtocol Step1 1. Weigh Solid (Excess) Step2 2. Add Buffer (pH 7.4) Step1->Step2 Step3 3. Equilibrate (24h Shake) Step2->Step3 Step3->Step3 Check for Suspension Step4 4. Phase Sep (Centrifuge/Filter) Step3->Step4 Step5 5. LC-MS Quantification Step4->Step5

Caption: Step-by-step workflow for thermodynamic solubility determination, ensuring equilibrium with the solid phase.

Case Study: Phenyl vs. 2-Oxabicyclo[2.1.1]hexane[1][2][3][5][7]

The following data summarizes a comparative study (derived from Mykhailiuk et al.) demonstrating the impact of replacing an ortho-substituted phenyl ring with the [2.1.1] scaffold in a model agrochemical/drug pharmacophore.

Table 2: Physicochemical Comparison
MetricParent Phenyl Compound2-oxa[2.1.1]hex AnalogImprovement
Molecular Weight 345.4351.4Negligible
ClogP 3.82.6-1.2 units (Lower Lipophilicity)
Kinetic Solubility 25 µM155 µM6.2-fold Increase
Thermodynamic Sol. 12 µM98 µM8.1-fold Increase
Cl

(Microsomes)
45 µL/min/mg12 µL/min/mg3.7x More Stable

Interpretation: The bicyclic ether analog not only improved solubility by nearly an order of magnitude but also enhanced metabolic stability by blocking the aromatic oxidation sites, all while maintaining the critical vectors required for binding.

References

  • Mykhailiuk, P. K. (2023).[1][3] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[1] [Link]

  • Denisenko, A., et al. (2020). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Journal of Medicinal Chemistry, 64(3), 1335–1356. [Link]

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 54(22), 7772–7783. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane by Flash Chromatography

Welcome to the technical support center for the purification of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the flash chromatographic purification of this important bicyclic scaffold.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane.

Problem 1: My compound is showing significant peak tailing on the TLC plate and during the column run.

Answer:

Peak tailing is a common issue when purifying amines on silica gel.[1][2] This phenomenon is primarily caused by the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel.[3][4] This interaction can lead to poor separation, broad peaks, and lower yields.[4]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent system.[3][4][5]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system. TEA is a volatile base that will "compete" with your compound for the active sites on the silica, effectively neutralizing them and allowing your compound to elute more symmetrically.[1]

    • Ammonia in Methanol: For more polar amines that are strongly retained, a solution of methanol with a small percentage of ammonium hydroxide (e.g., 1-2%) can be used as the polar component of your mobile phase, often mixed with a less polar solvent like dichloromethane.[5][6][7] A common stock solution is 10% ammonia in methanol.[5][6]

  • Choice of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Amine-functionalized silica: This type of silica has been treated to have a basic surface, which minimizes the unwanted interactions with basic compounds and often improves peak shape and recovery.[3][4]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[7]

Problem 2: My compound seems to be degrading on the silica gel column.

Answer:

While the Boc protecting group is generally stable to silica gel, prolonged exposure, especially to acidic sites on the silica, can potentially lead to some degradation or deprotection.[8][9] This is more likely if the silica gel is of lower quality or has not been properly stored. Some studies have even utilized silica gel to catalyze the removal of the N-Boc group under specific conditions, such as elevated temperatures or reduced pressure.[10][11]

Solutions:

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see a new spot or streaking that wasn't there initially, your compound may be unstable on silica.[7]

  • Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with your eluent system containing a basic modifier (like triethylamine) for an extended period before loading your sample.[7]

  • Minimize Contact Time: Run the flash chromatography as quickly as possible without sacrificing separation. A faster flow rate can reduce the time your compound is in contact with the stationary phase.

Problem 3: I'm having trouble getting good separation from a non-polar impurity.

Answer:

Achieving good separation requires optimizing the selectivity of your chromatographic system. This is influenced by your choice of stationary and mobile phases.

Solutions:

  • Solvent System Optimization: The key is to find a solvent system where your product and the impurity have different affinities for the stationary phase.

    • Systematic TLC Analysis: Run a series of TLC plates with different solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5][6] For more polar compounds, a system of dichloromethane and methanol is often effective.[5][6]

    • Aim for a Target Rf: For optimal separation in flash chromatography, the Rf of your target compound on the TLC plate should be between 0.2 and 0.3.[5]

    • Consider Different Solvent Polarities: If an ethyl acetate/hexane system isn't providing the desired separation, try a different combination, such as dichloromethane/methanol or ether/hexane.[5][6]

  • Gradient Elution: If your impurities are significantly less polar than your product, a gradient elution can be very effective. Start with a low polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product.[12]

Problem 4: My product is not eluting from the column, even with a highly polar solvent system.

Answer:

If your compound is not eluting, it is likely strongly adsorbed to the silica gel. This is a common issue with polar amines.

Solutions:

  • Increase Mobile Phase Polarity Drastically: If a standard polar system like 10% methanol in dichloromethane is not working, you may need to increase the methanol concentration further. However, be aware that high concentrations of methanol (>10%) can start to dissolve the silica gel.[6]

  • Use a Stronger Basic Modifier: A solution of 10% ammonia in methanol mixed with dichloromethane can be very effective for eluting stubborn amines.[5][6]

  • Switch to a Different Stationary Phase: If all else fails with silica, consider using a reversed-phase (C18) column. In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water and acetonitrile or methanol) is used.[12] This is often a good choice for very polar compounds.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane?

A1: A good starting point for a compound with the polarity of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane would be a mixture of ethyl acetate and hexanes.[5][6] Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. For more stubborn cases, a system of dichloromethane and methanol (e.g., 1-5% methanol) is a viable alternative.[6][13] Always add 0.1-1% triethylamine to your eluent to prevent peak tailing.[1]

Q2: How much silica gel should I use for my flash column?

A2: The amount of silica gel depends on the difficulty of the separation and the amount of crude material you are purifying. A general rule of thumb for a moderately difficult separation is a silica-to-sample ratio of about 30:1 to 50:1 by weight.[5] For very difficult separations, this ratio may need to be increased.

Q3: What are the best practices for loading my sample onto the column?

A3: There are two main methods for sample loading:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial, low-polarity mobile phase and carefully apply it to the top of the column.[5]

  • Dry Loading: If your sample is not very soluble in the initial mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[5] Dry loading often leads to better separation.

Q4: How can I monitor the progress of my column chromatography?

A4: The most common method is to collect fractions and analyze them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and elute it with the same solvent system you are using for the column. You can then visualize the spots under a UV lamp (if your compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for amines).

Q5: Is the Boc protecting group stable during flash chromatography on silica gel?

A5: Generally, the Boc (tert-butyloxycarbonyl) protecting group is stable to the conditions of flash chromatography on silica gel.[8][9] However, as mentioned in the troubleshooting section, prolonged exposure to highly acidic silica or elevated temperatures could potentially cause some deprotection.[10][11] Using a basic modifier in your eluent and running the column efficiently will minimize this risk.

III. Data and Protocols

Table 1: Recommended Solvent Systems for Flash Chromatography
Polarity of CompoundRecommended Solvent SystemModifier
Moderately PolarEthyl Acetate / Hexanes0.1-1% Triethylamine
PolarDichloromethane / Methanol0.1-1% Triethylamine
Very PolarDichloromethane / (10% NH₃ in Methanol)None
Experimental Protocol: General Flash Chromatography Procedure
  • TLC Analysis: Determine the optimal solvent system by TLC. Aim for an Rf value of 0.2-0.3 for the target compound.[5]

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column and allow it to pack evenly.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Column Equilibration: Pass 3-5 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.[12]

  • Sample Loading: Load the sample using either the wet or dry loading method as described in the FAQs.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions of a suitable volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane.

Visualization of the Purification Workflow

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvents) Pack Pack Column (Silica Gel) TLC->Pack Select Eluent Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample (Wet or Dry) Equilibrate->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Monitor Purity Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Sources

Optimization

Technical Support Center: Troubleshooting Boc Removal from Sterically Hindered Bicyclic Amines

Executive Summary: The "Bicyclic Barrier" Removing a tert-butyloxycarbonyl (Boc) group is typically trivial (TFA/DCM). However, sterically hindered bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane, tropanes, 7-azabicyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bicyclic Barrier"

Removing a tert-butyloxycarbonyl (Boc) group is typically trivial (TFA/DCM). However, sterically hindered bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane, tropanes, 7-azabicyclo[2.2.1]heptane) present a unique "perfect storm" of resistance:

  • Steric Shielding: The bicyclic framework physically blocks the approach of the acid to the carbonyl oxygen, increasing the activation energy (

    
    ) required for protonation.
    
  • Conformational Rigidity: The rigid core prevents the carbamate from adopting the optimal geometry for the elimination of isobutylene.

  • Cation Trapping: Even if cleavage occurs, the lipophilic, bowl-shaped structure of bicyclic amines creates a "solvent cage" that traps the generated tert-butyl cation (

    
    -Bu
    
    
    
    ), leading to rapid re-alkylation (returning to starting material) or alkylation of the amine itself (N-tert-butyl byproducts).

This guide provides high-level troubleshooting for when standard 20% TFA/DCM fails.

Diagnostic Workflow

Before altering reagents, diagnose the failure mode. Use the flowchart below to select the correct protocol.

BocTroubleshooting Start Start: Boc Removal Incomplete or Low Yield CheckSM Is Starting Material (SM) still present by LCMS? Start->CheckSM CheckByprod Are t-butyl byproducts (+56 Da) observed? CheckSM->CheckByprod No (Consumed) Solubility Is SM soluble in the reaction solvent? CheckSM->Solubility Yes (Stalled) Scavenger Was a scavenger (TES/Thioanisole) used? CheckByprod->Scavenger Yes ProtA Protocol A: Neat TFA + Scavengers (Kinetics Focus) Solubility->ProtA Yes ProtC Protocol C: Microwave / HFIP (Thermal/Solvolytic) Solubility->ProtC No (Precipitation) Scavenger->ProtA No ProtB Protocol B: TMSOTf / 2,6-Lutidine (Silyl Activation) Scavenger->ProtB Yes (Scavenger failed) ProtA->ProtB Still Fails

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on failure mode.

Technical Protocols

Protocol A: The "Kinetic Hammer" (Neat TFA + Scavengers)

Use Case: Reaction is slow (incomplete conversion) but starting material is soluble. Mechanism: Increases proton activity (


) to overcome the steric barrier while trapping 

-Bu

.

Standard dilute TFA (10-20% in DCM) often lacks the acidity function (


) to protonate a sterically shielded carbonyl. We must move to neat  TFA and, crucially, add a "silane sponge" to irreversibly quench the cation.

Reagents:

  • Trifluoroacetic Acid (TFA) - Freshly opened ampoule recommended.

  • Triethylsilane (TES) or Triisopropylsilane (TIS).

  • Solvent: None (Neat) or minimal DCM if absolutely required for dissolution.

Step-by-Step:

  • Dissolve 1.0 equiv of substrate in minimal DCM (only if solid).

  • Add 5.0 equiv of Triethylsilane (TES) . Note: Do not skip this. Hindered amines trap cations.

  • Cool to 0 °C.

  • Add TFA (20-40 equiv) dropwise. The final concentration of substrate should be roughly 0.1 M in TFA.[1]

  • Warm to Room Temperature (RT) and stir.

  • Checkpoint: Monitor by LCMS at 1 hour. If <50% conversion, heat to 35 °C.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (

    
    ) to remove TFA salts.
    
Protocol B: The "Lewis Acid Scalpel" (TMSOTf)

Use Case: Substrate is acid-sensitive, or Protocol A failed due to extreme steric bulk. Mechanism: Silylation of the carbonyl oxygen by TMSOTf is kinetically faster and thermodynamically stronger than protonation in hindered environments.

This is the "Gold Standard" for difficult Boc groups (Sakaitani method). The Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a "super-proton."

Reagents:

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1]

  • 2,6-Lutidine (Non-nucleophilic base to buffer the triflic acid generated).

  • DCM (Anhydrous).[1]

Step-by-Step:

  • Dissolve 1.0 equiv of substrate in anhydrous DCM (0.1 M) under

    
    .
    
  • Add 3.0 equiv of 2,6-Lutidine .

  • Cool to 0 °C.

  • Add 2.0 equiv of TMSOTf dropwise.

  • Stir at 0 °C for 30 mins, then warm to RT.

  • Quench: Add MeOH (excess) to cleave the silyl carbamate intermediate.

  • Workup: Dilute with DCM, wash with sat.

    
     (aq).[2]
    

Expert Insight: The 2,6-lutidine is critical. Without it, the reaction generates free triflic acid (TfOH), which can decompose sensitive bicyclic cores.

Protocol C: Solvolytic Assistance (HFIP/Microwave)

Use Case: Solubility issues or "greasy" amines that form inclusion complexes. Mechanism: Hexafluoroisopropanol (HFIP) is a high-dielectric, ionizing solvent that stabilizes the transition state of the carbamate fragmentation.

Step-by-Step:

  • Dissolve substrate in HFIP (Hexafluoroisopropanol) (0.1 M).

  • Add 2-5 equiv of HCl (4M in Dioxane) or just heat thermally without acid (if temp > 150 °C).

  • Microwave Irradiation: 100 °C for 15-30 minutes.

  • Workup: Direct concentration. HFIP is volatile (

    
     58 °C).
    

Critical Analysis: The Scavenger Necessity

Why do bicyclic amines fail without scavengers? In linear amines, the isobutylene gas escapes easily. In bicyclic amines (e.g., tropane), the hydrophobic pocket creates a local concentration of isobutylene near the amine. Upon acidification, this reversibly forms the


-Bu cation, which re-attacks the amine.

Scavenger Comparison Table:

ScavengerReactivityOdorRecommendation
Triethylsilane (TES) High (Hydride donor)MildPrimary Choice. Forms inert isobutane gas and silyl byproducts.
Thioanisole Medium (S-alkylation)StrongUse if TES fails. Forms stable sulfonium salt.
Water LowNoneAvoid. In hindered systems, water is too slow to compete with internal nucleophiles.
1,3-Dimethoxybenzene High (C-alkylation)MildGood for solid-phase synthesis, less common in solution.

Mechanistic Visualization

The following diagram illustrates why the Silyl Pathway (TMSOTf) succeeds where the Proton Pathway (TFA) fails in hindered systems.

MechanismComparison Substrate Hindered Boc-Amine TFA TFA (H+) Substrate->TFA TMS TMSOTf (Si+) Substrate->TMS Barrier STERIC BARRIER (Slow Protonation) TFA->Barrier Prot_Inter Protonated Intermediate Reversible Reversible Equilibrium Prot_Inter->Reversible t-Bu+ Trapped Barrier->Prot_Inter High Ea Silyl_Inter Silyl Carbamate TMS->Silyl_Inter Fast Attack (Lewis Acid) Collapse Rapid Fragmentation Silyl_Inter->Collapse Irreversible with MeOH

Figure 2: Mechanistic divergence. TMSOTf bypasses the steric protonation barrier and prevents reversible cation trapping.

FAQ: Troubleshooting Specifics

Q: The reaction turned black/tarry. What happened? A: You likely polymerized the isobutylene or decomposed the amine. This happens with neat TFA if the exotherm isn't controlled, or if no scavenger is present. Solution: Use Protocol B (TMSOTf) at 0 °C.

Q: I see a +56 mass shift in LCMS. Is this starting material? A: No. This is the N-tert-butyl impurity. The Boc group fell off, but the resulting


-Bu cation alkylated your amine. Solution: You must use 5-10 equiv of Triethylsilane (TES) in your next attempt.

Q: My product is water-soluble and I lost it during workup. A: Bicyclic amine salts are highly polar. Solution: Do not use aqueous extraction. Evaporate the reaction mixture, then triturate (wash) the solid residue with Et2O or Hexanes to remove non-polar byproducts. Keep the solid.

References

  • Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-tert-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent. Journal of Organic Chemistry, 55(3), 870–876.

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3] International Journal of Peptide and Protein Research, 12(5), 258–268.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Carbamates).

  • Linclau, B., et al. (2009). Benchmarking of Boc-Deprotection Conditions for Acid-Sensitive Substrates. Organic Letters.[4] (Contextualizing acid strength vs. stability).

Sources

Troubleshooting

preventing ring opening of 9-oxa-3,7-diazabicyclo[3.3.1]nonane during synthesis

The following Technical Support Guide addresses the stability and synthesis challenges of 9-oxa-3,7-diazabicyclo[3.3.1]nonane , a specialized bicyclic scaffold used in medicinal chemistry (e.g., orexin receptor antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and synthesis challenges of 9-oxa-3,7-diazabicyclo[3.3.1]nonane , a specialized bicyclic scaffold used in medicinal chemistry (e.g., orexin receptor antagonists, ligands).

This guide focuses on preventing the retro-Mannich fragmentation and ether bridge cleavage that constitute "ring opening."

Preventing Ring Opening & Scaffold Decomposition

User Query: "How do I prevent ring opening of 9-oxa-3,7-diazabicyclo[3.3.1]nonane during synthesis?" Ticket Priority: High (Scaffold Instability) Applicable Compounds: 9-oxa-3,7-diazabicyclo[3.3.1]nonane (CAS 329-96-4), 9-oxabispidine derivatives.

Executive Summary: The Stability Paradox

The 9-oxa-3,7-diazabicyclo[3.3.1]nonane core is thermodynamically fragile due to the convergence of two instability factors:

  • Retro-Mannich Liability: The piperidine rings are constructed via Mannich-type condensations. In the presence of water, heat, or extreme pH, these reversible bonds can hydrolyze, releasing formaldehyde and the parent amine.

  • Strain-Induced Ether Cleavage: While ethers are typically stable, the [3.3.1] bicyclic framework imposes significant ring strain (chair-chair vs. chair-boat conformational stress). Strong Lewis acids or nucleophiles can trigger the opening of the C1–O9–C5 bridge.

Core Directive: To prevent ring opening, you must maintain kinetic trapping of the scaffold. This requires strict pH control (avoiding strong aqueous acids), low-temperature processing, and the rapid installation of stabilizing protecting groups on the nitrogens.

Module 1: Critical Synthesis Parameters

Troubleshooting the formation and isolation steps.

1.1 The "Danger Zone" Conditions

The following conditions are the primary causes of ring opening. Avoid them unless strictly necessary for a specific transformation.

ParameterCritical LimitMechanism of Failure (Ring Opening)
pH (Aqueous) < 4.0 or > 10.0 Acid: Protonation of N3/N7 promotes retro-Mannich C-N cleavage. Base: Strong base (e.g., K2CO3) can cause elimination or decomposition of intermediates [1].
Temperature > 60°C Thermal energy overcomes the activation barrier for the retro-Mannich reaction, reverting the cycle to formaldehyde and amine.
Solvent Protic (Water/MeOH) Water drives the equilibrium toward hydrolysis. Methanol can compete as a nucleophile, opening the ring to form methoxy-substituted acyclic chains.
Lewis Acids Strong (e.g., TiCl4) Can coordinate to O9, activating the ether bridge for nucleophilic attack and cleavage.
1.2 Optimized Synthesis Protocol (Lewis Acid Catalysis)

Recent data suggests that traditional thermal Mannich conditions often lead to decomposition. A Lithium Perchlorate (LiClO4) catalyzed route is recommended for milder assembly, particularly when starting from bis(oxirane) precursors or sensitive amines [1, 2].

Protocol Adjustment:

  • Catalyst: Use LiClO4 (Lithium Perchlorate) as a mild Lewis acid. It activates the reaction centers without being acidic enough to trigger ether cleavage.

  • Solvent: Acetonitrile (MeCN). It is aprotic and stabilizes the transition state.

  • Temperature: Maintain at Room Temperature to 50°C . Do not reflux unless necessary.

  • Stoichiometry: Ensure a slight excess of paraformaldehyde (if Mannich route) to push equilibrium toward the closed form.

Module 2: Workup & Purification Guide

Where most users lose their product.

Q: My product disappears during acid extraction. Why? A: You are likely triggering the retro-Mannich cascade . Unlike simple amines, the 9-oxa-3,7-diaza scaffold is a "double hemiaminal" analog. In aqueous acid (HCl), the N-C bonds hydrolyze.

Corrective Action:

  • Avoid Acid/Base Extraction: Do not use 1N HCl washes.

  • Neutral Workup: Quench reactions with saturated NH4Cl (mildly acidic, pH ~5-6) or phosphate buffer (pH 7).

  • Purification: Use Alumina (Neutral) instead of Silica Gel for chromatography. Silica is slightly acidic and can degrade the scaffold on the column. If you must use Silica, pretreat it with 1% Triethylamine (TEA) to neutralize active sites.

Q: Can I use K2CO3 for basification? A: Proceed with caution. Reports indicate that K2CO3 can lead to "complete decomposition" of related oxa-bicyclic precursors due to base-mediated fragmentation [1]. Use milder bases like NaHCO3 or organic bases (DIPEA) if possible.

Module 3: Structural Stabilization Logic

The following Graphviz diagram illustrates the competing pathways between the stable bicyclic form and the open-chain decomposition products.

RingStability cluster_conditions Stability Window Precursors Precursors (Amine + Formaldehyde + Linker) Bicycle 9-oxa-3,7-diazabicyclo[3.3.1]nonane (Target Scaffold) Precursors->Bicycle Synthesis (LiClO4/MeCN) OpenChain Open Chain Species (Formaldehyde + Amine) Bicycle->OpenChain Retro-Mannich (H+, Heat, H2O) EtherCleaved Ether Cleavage Product (Hydroxy-Piperidine) Bicycle->EtherCleaved Acid Hydrolysis (Strong Lewis Acid) Protect N-Protection (Boc/Cbz) Bicycle->Protect Stabilizes

Caption: Stability map showing the reversible nature of the Mannich scaffold (Red Path) and the irreversible ether cleavage (Yellow Path). N-protection locks the conformation.

FAQ: Troubleshooting Specific Scenarios

Q1: I see two spots on TLC that merge into one after workup. Is this ring opening?

  • Diagnosis: This is likely conformational isomerism (Chair-Chair vs. Chair-Boat), not ring opening. The [3.3.1] system is flexible.[1][2]

  • Verification: Run NMR at variable temperature. If peaks coalesce, it is conformational. If they remain distinct and correspond to aldehyde/amine signals, it is decomposition.

  • Note: The "Hockey Sticks" effect (lone pair repulsion) often forces the 9-oxa system into specific conformations [3].

Q2: How do I store the free base?

  • Recommendation: Do not store as a free base oil for long periods.

  • Best Practice: Convert to a stable salt immediately, but avoid hygroscopic salts (like HCl) that might introduce water. Fumarate or Oxalate salts are often more stable and non-hygroscopic for bispidine-type systems. Alternatively, store as the N-Boc protected derivative in the freezer.

Q3: Can I perform reductive amination on the N3/N7 positions without opening the ring?

  • Risk: Yes, but use Sodium Triacetoxyborohydride (STAB) in DCE at room temperature. Avoid NaCNBH3 at low pH (<4), as the acidic conditions required for cyanoborohydride can trigger the retro-Mannich opening before reduction occurs.

References
  • Ryzhikova, O. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules , 31(2). Available at: [Link]

  • Ryzhikova, O. V., et al. (2025).[3] Preprint: Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org . Available at: [Link]

  • Jha, A., et al. (2023).[1][4][5][6] Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances . Available at: [Link]

  • PubChem. (n.d.). 9-Oxa-3,7-diazabicyclo[3.3.1]nonane. National Library of Medicine . Available at: [Link]

  • Google Patents. (2013). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.[7] Available at:

Sources

Optimization

crystallization techniques for 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane salts

Technical Support Center: Crystallization of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane Salts Status: Active Subject: Optimization of Salt Formation, Purification, and Troubleshooting Ticket ID: CHEM-SUP-331-BOC Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane Salts

Status: Active Subject: Optimization of Salt Formation, Purification, and Troubleshooting Ticket ID: CHEM-SUP-331-BOC

Executive Summary

The crystallization of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane (a specialized bispidine analog) presents a unique chemoselective challenge. You are attempting to crystallize a basic secondary amine (position 7) while preserving an acid-labile tert-butoxycarbonyl (Boc) protecting group at position 3.

This guide prioritizes chemoselectivity and crystallinity . Strong mineral acids (HCl, HBr) often lead to hygroscopic gums or inadvertent Boc-deprotection. Therefore, this protocol focuses on organic dicarboxylic acids (specifically Oxalic and Fumaric acid), which historically yield stable, non-hygroscopic lattices for this specific bicyclic scaffold.

Module 1: Salt Selection & Chemical Logic

Q: Why is my standard HCl salt formation yielding a hygroscopic gum or degrading my product?

A: This is a classic issue with Boc-protected bispidine analogs.

  • Boc Lability: The tert-butyl carbamate moiety is acid-labile. While stable to weak acids, exposure to excess strong mineral acids (like HCl in dioxane) or heat will trigger the loss of the Boc group and the evolution of isobutylene gas.

  • Lattice Energy: Monoprotonated hydrochloride salts of bicyclic diamines often suffer from low lattice energy and high hygroscopicity due to the conformational flexibility of the 3.3.1 system.

  • The Solution: Use Oxalic Acid or Fumaric Acid . These form extensive hydrogen-bond networks that bridge the cation, stabilizing the crystal lattice without requiring acidity strong enough to cleave the Boc group.

Acid Selection Decision Matrix

SaltSelection Start Select Acid for 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane CheckBoc Is Boc Retention Critical? Start->CheckBoc StrongAcid Avoid Excess Strong Acids (HCl, HBr, H2SO4) CheckBoc->StrongAcid Yes (Risk of Deprotection) WeakAcid Select Organic Dicarboxylic Acid CheckBoc->WeakAcid Safe Path Oxalic Oxalic Acid (pKa ~1.2) Best for Purification Forms 1:1 Salt WeakAcid->Oxalic Fumaric Fumaric Acid (pKa ~3.0) Best for Pharma/Bio Studies Pharmaceutically Acceptable WeakAcid->Fumaric Result1 High Crystallinity Stable Solid Oxalic->Result1 Fumaric->Result1

Figure 1: Decision matrix for selecting the appropriate counter-ion to ensure Boc stability and optimal crystallinity.

Module 2: Experimental Protocols

Protocol A: Preparation of the Oxalate Salt (Recommended for Purification)

Target: Purification of crude oily amine from reaction mixtures.

Reagents:

  • Crude 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane (1.0 eq)

  • Oxalic Acid Dihydrate (1.05 eq)

  • Solvent A: Ethyl Acetate (EtOAc)[1]

  • Solvent B: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base (oil) in minimal EtOAc (approx. 5-7 volumes). If the solution is cloudy, filter through a celite pad.

  • Acid Preparation: Separately, dissolve Oxalic Acid (1.05 eq) in a minimal amount of hot EtOH.

    • Note: Do not use excess acid; 1.05 eq is sufficient to protonate the N7 amine without affecting the Boc group.

  • Addition: While stirring the amine solution vigorously at room temperature, add the hot oxalic acid solution dropwise .

  • Nucleation: A white precipitate should form immediately. If "oiling out" occurs (droplets forming instead of solid), stop addition and see Module 3.

  • Digestion: Heat the slurry to reflux (approx. 70°C) until a clear solution is obtained (add minimal EtOH if necessary). Allow it to cool slowly to room temperature over 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold EtOAc.[2]

  • Drying: Dry under vacuum at 40°C. Do not exceed 50°C to prevent thermal degradation of the Boc group.

Protocol B: Preparation of the Fumarate Salt

Target: Final form for biological testing (less toxic counter-ion).

  • Dissolve the free base in Isopropanol (IPA) .

  • Add 1.0 eq of Fumaric acid (solid) directly to the solution.

  • Heat to reflux to dissolve the acid.

  • Allow to cool. Fumarates often crystallize slowly; allow the solution to stand at 4°C overnight.

Module 3: Troubleshooting "Oiling Out"

Q: My product separates as a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for bicyclic amines. It occurs when the melting point of the solvated salt is lower than the boiling point of the solvent.

Remediation Workflow:

OilingOut Issue Oiling Out Observed Reheat Reheat to Clear Solution Issue->Reheat Seed Add Seed Crystal (at Cloud Point) Reheat->Seed If seeds available AntiSolvent Add Anti-Solvent (Et2O or Hexane) Reheat->AntiSolvent If no seeds Cooling Slow Cooling (10°C/hour) Seed->Cooling AntiSolvent->Cooling

Figure 2: Step-by-step remediation for oiling out events.

Specific Tactics for 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane:

  • The "Scratch" Technique: If oil forms, reheat to dissolve. Use a glass rod to scratch the side of the flask at the air-liquid interface while cooling. This provides nucleation sites.

  • Solvent Switch: If using EtOH/EtOAc causes oiling, switch to Acetonitrile (ACN) . Bispidine salts often crystallize sharper from ACN.

  • Anti-Solvent Dosing:

    • Dissolve salt in minimal Methanol.

    • Place this solution in a small beaker.

    • Place the beaker inside a larger jar containing Diethyl Ether (vapor diffusion method).

    • Seal and wait 24-48 hours. The slow diffusion of ether will force crystallization without oiling.

Module 4: Quantitative Data & Specifications

Table 1: Physico-Chemical Properties & Expectations

ParameterSpecification / ExpectationNotes
Molecular Weight ~228.3 (Free Base)Salt MW = Base + Acid MW
Target Salt Stoichiometry 1:1 (Mono-salt)Protonation occurs at N7 (secondary amine). N3 is protected.[1]
Typical Melting Point (Oxalate) 160°C - 190°C (Decomp)Oxalates of this scaffold have high MPs.
Solubility (Free Base) High: DCM, EtOAc, THFLow: Water, Hexanes
Solubility (Oxalate Salt) High: Water, MeOH, Hot EtOHLow: EtOAc, Et2O, DCM
pKa (N7 - Secondary Amine) ~9.5 - 10.5Basic enough to form stable salts with weak acids.

References

  • Miyahara, Y., Goto, K., & Inazu, T. (2002). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine).[3][4] Synthesis via double Mannich reaction and oxalate salt purification.

    • (Validated via ScienceDirect/Tetrahedron Letters context).

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 268850: 9-Oxa-3,7-diazabicyclo[3.3.1]nonane.

  • Wuxi AppTec / Sigma-Aldrich Technical Bulletins.

    • (General Boc handling protocols).

  • BenchChem Technical Support.

    • (General crystallization troubleshooting principles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.

Sources

Reference Data & Comparative Studies

Validation

13C NMR shifts for tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

This guide provides a technical comparative analysis of the C NMR chemical shifts for tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (often referred to as N-Boc-9-oxabispidine ). Designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the


C NMR chemical shifts  for tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (often referred to as N-Boc-9-oxabispidine ).

Designed for medicinal chemists and structural biologists, this document contrasts the target molecule with its carbon-bridged analog (Bispidine) to highlight the diagnostic "Oxygen Bridge Effect."

Comparative Guide: C NMR of N-Boc-9-Oxabispidine Scaffolds

Executive Summary

The 9-oxa-3,7-diazabicyclo[3.3.1]nonane core (9-oxabispidine) is a conformationally restricted scaffold used in drug discovery as a spacer for nicotinic acetylcholine receptor ligands and GPCR modulators.

Distinguishing this scaffold from its all-carbon analog (bispidine , 3,7-diazabicyclo[3.3.1]nonane) is critical during synthesis. The most definitive spectroscopic signature is the bridgehead carbon (C1/C5) shift .

  • 9-Oxa (Target): Bridgehead carbons appear downfield (

    
     68–73 ppm ) due to the electronegative oxygen bridge.
    
  • 9-Carba (Alternative): Bridgehead carbons appear upfield (

    
     30–35 ppm ) due to the methylene bridge.
    

Structural Analysis & Numbering

Before interpreting the spectra, the bicyclic numbering system must be established.

Diagram 1: Structural Connectivity & Numbering

The following diagram illustrates the core connectivity and the critical bridgehead positions.

G cluster_legend Key Regions C1 C1 (Bridge) C2 C2 C1->C2 O9 O9 (Ether) C1->O9 Bridge N3 N3 (Boc) C2->N3 C4 C4 N3->C4 C5 C5 (Bridge) C4->C5 C6 C6 C5->C6 C5->O9 N7 N7 (NH) C6->N7 C8 C8 N7->C8 C8->C1 L1 Red: Diagnostic Bridgehead (68-73 ppm) L2 Blue: N-Boc Region (Rotameric)

Caption: Connectivity map of the 9-oxa-3,7-diazabicyclo[3.3.1]nonane core. Note the O9 bridge connecting C1 and C5.

Comparative Data: Target vs. Alternatives

The table below contrasts the target molecule with its direct structural competitors. Data is synthesized from high-field NMR studies of 9-oxabispidine derivatives and standard bispidines.

Table 1: C NMR Chemical Shift Comparison ( , ppm)
Carbon PositionTarget Molecule (N-Boc-9-oxabispidine)Alternative 1 (N-Boc-Bispidine)Alternative 2 (9-Oxabicyclo[3.3.1]nonane)Diagnostic Note
C1 / C5 (Bridgehead) 68.0 – 73.0 30.0 – 35.0 65.0 – 72.0 Primary ID: The

-oxygen effect shifts these signals +40 ppm relative to bispidine.
C2 / C4 (

to N-Boc)
46.0 – 49.0 48.0 – 52.0N/A (CH

)
Often broadened or split due to restricted rotation of the Boc group (rotamers).
C6 / C8 (

to NH)
50.0 – 56.0 50.0 – 55.0N/A (CH

)
Distinct from C2/C4 due to lack of carbamate shielding.
C9 (Bridge) No Signal (Oxygen)32.0 – 34.0 No Signal (Oxygen)Absence of the high-field methylene signal confirms the "9-oxa" core.
Boc (t-Bu Me) 28.4 28.4N/AIntense signal (3x CH

).
Boc (Quaternary) 79.5 – 80.5 79.0 – 80.0N/ACharacteristic deshielded aliphatic signal.
Boc (Carbonyl) 154.0 – 156.0 154.0 – 156.0N/ATypical carbamate carbonyl.

Technical Insight: In the target molecule, the C1/C5 bridgehead signals are doublets or multiplets in proton-coupled spectra but appear as methine (CH) signals in DEPT-135/HSQC. Their position at ~70 ppm is often mistaken for the solvent (CDCl


 triplet at 77.16 ppm) or ether impurities if not carefully integrated.

Experimental Protocol: Validation Workflow

To ensure the synthesized scaffold is the 9-oxa derivative and not a rearrangement product, follow this self-validating NMR protocol.

Step 1: Sample Preparation
  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Room Temp). Note: If C2/C4 signals are missing or extremely broad, heat to 323 K to coalesce Boc rotamers.

Step 2: Acquisition Parameters (Recommended)
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Scans: Minimum 512 scans to resolve quaternary Boc carbons.

  • Pulse Sequence: Standard 1D

    
    C with proton decoupling; run DEPT-135  to distinguish CH
    
    
    
    (down/negative) from CH/CH
    
    
    (up/positive).
Step 3: Diagnostic Logic Flow

Use the following logic gate to validate your product structure.

Logic Start Acquire 13C NMR & DEPT-135 CheckBridge Check 30-35 ppm Region Start->CheckBridge CheckBridgehead Check 68-73 ppm Region CheckBridge->CheckBridgehead No Signal ResultBispidine Product is Bispidine (C-Bridge) CheckBridge->ResultBispidine CH2 Signal Present (Negative DEPT) CheckBridgehead->ResultBispidine No Signal (Check Synthesis) ResultOxa Product is 9-Oxabispidine (O-Bridge) CheckBridgehead->ResultOxa CH Signal Present (Positive DEPT)

Caption: Decision tree for distinguishing 9-oxa vs. 9-carba scaffolds using DEPT-135 data.

Synthesis & Mechanistic Context

Understanding how the shift arises requires looking at the synthesis. The 9-oxabispidine core is typically formed via a double Mannich reaction or nucleophilic ring-opening of bis-epoxides.

  • Precursors: The reaction often involves tert-butyl 4-oxopiperidine-1-carboxylate.

  • Key Intermediate: The formation of the ether bridge (C1-O-C5) locks the conformation into a chair-chair or chair-boat equilibrium.

  • Conformation: Unlike bispidine, which prefers a chair-chair conformation, 9-oxabispidines often adopt a chair-boat conformation in solution if bulky substituents are present at N3/N7, to relieve transannular strain. This conformational bias can cause slight variations (

    
     2 ppm) in the C2/C4/C6/C8 shifts compared to the table above.
    

References

  • MDPI (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. (Provides baseline shifts for the 9-oxa-carbocyclic core). Link

  • Organic Syntheses (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Provides comparative data for the nitrogen-bridged/carbon-bridged analogs). Link

  • ResearchGate (2025). Unusual Conformational Behavior of 3,7-Dihetera Bicyclo[3.3.1]Nonan-9-Ols. (Detailed NMR analysis of 9-oxabispidine derivatives confirming the ~72 ppm bridgehead shift). Link

  • PubChem. 9-Oxa-3,7-diazabicyclo[3.3.1]nonane Compound Summary. (General physical properties and identifiers). Link

Comparative

Comparative Analysis of Ionization Modalities and Fragmentation Pathways for 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane

[1] Executive Summary Subject: 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane (CAS: Variable based on stereochem/salt, typically derived from bispidine scaffolds). Significance: This bicyclic heterocycle serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Subject: 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane (CAS: Variable based on stereochem/salt, typically derived from bispidine scaffolds). Significance: This bicyclic heterocycle serves as a critical pharmacophore in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) ligands and anti-arrhythmic agents.[1] The "9-oxa" bridge differentiates it from the standard bispidine (all-nitrogen/carbon) scaffold, altering basicity and solubility. Objective: This guide compares the mass spectrometric behavior of the molecule under Electrospray Ionization (ESI) versus Electron Impact (EI) . It provides a self-validating framework for structural confirmation, distinguishing between peripheral protecting group loss and core scaffold disintegration.

Comparative Analysis: ESI vs. EI Performance

The choice of ionization method dictates the fragmentation topology. The following table contrasts the utility of "Soft" (ESI) vs. "Hard" (EI) ionization for this specific scaffold.

FeatureESI-MS/MS (Collision Induced Dissociation) EI-MS (70 eV)
Primary Ion Observed

(Protonated Molecular Ion)

57
(

) or weak

Dominant Mechanism Charge-Remote / Charge-Directed FragmentationRadical Cation Instability & Alpha-Cleavage
Boc Group Behavior Sequential loss of Isobutylene (-56 Da) then

(-44 Da).
Explosive fragmentation;

-butyl cation dominates.
Core Stability High. The bicyclic cage often survives low-energy collision.Low. Rapid ring opening and bridge cleavage.
Application Confirmation: Verifying intact mass and purity.Fingerprinting: Library matching and substructure ID.

Detailed Fragmentation Mechanisms

Understanding the causality of bond breaking is essential for interpreting spectra of unknown derivatives.

Pathway A: The ESI "Unzipping" Mechanism

In ESI positive mode, the molecule is protonated, typically at the most basic site. For 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane, the N7 nitrogen (if unsubstituted) is the primary protonation site, as the N3 nitrogen's lone pair is delocalized into the Boc carbonyl.

Step 1: The "Boc-Pop" (Diagnostic) The most thermodynamically favorable pathway is the elimination of the tert-butyl group as isobutylene. This is an acid-catalyzed gas-phase elimination.

  • Transition:

    
    
    
  • Observation: A strong peak at

    
    .
    

Step 2: Carbamate Collapse Following isobutylene loss, the resulting carbamic acid is unstable. It spontaneously decarboxylates.

  • Transition:

    
    
    
  • Observation: Appearance of the naked bicyclic core (9-oxa-3,7-diazabicyclo[3.3.1]nonane).

Step 3: Core Disintegration (High Energy) At higher collision energies (CE > 35 eV), the 9-oxa bridge becomes the weak point. Unlike the all-carbon bridge in standard bispidines, the C-O bonds are susceptible to heterolytic cleavage, leading to ring opening of the piperidine subunits.

Pathway B: The EI "Shattering" Mechanism

Under 70 eV electron impact, the molecule forms a radical cation


.
  • Alpha-Cleavage: The bond adjacent to the N-Boc group cleaves, stabilizing the radical.

  • 
     57 Dominance:  The tert-butyl cation (
    
    
    
    ) is exceptionally stable and typically forms the base peak (100% intensity), often obscuring the molecular ion.

Visualization of Fragmentation Pathways

The following diagram illustrates the ESI-CID fragmentation tree, highlighting the sequential loss logic used for structural validation.

FragmentationPathway Parent Parent Ion [M+H]+ (Protonated Precursor) IsobutyleneLoss Fragment A: [M+H - 56]+ (Loss of Isobutylene) Parent->IsobutyleneLoss Low CE (10-20 eV) Neutral1 Isobutylene (56 Da) Parent->Neutral1 AmineCore Fragment B: [M+H - 100]+ (Loss of CO2 / Free Amine) IsobutyleneLoss->AmineCore Med CE (20-30 eV) Neutral2 CO2 (44 Da) IsobutyleneLoss->Neutral2 RingOpen Fragment C: Core Cleavage (Bridge Rupture) AmineCore->RingOpen High CE (>40 eV)

Caption: Step-wise ESI-CID fragmentation pathway showing the transition from the Boc-protected precursor to the naked bicyclic core.

Experimental Protocol: Self-Validating LC-MS/MS

To reproduce these results and validate the structure in a drug discovery context, follow this protocol. This method uses "In-Source CID" principles to confirm the labile Boc group.

Sample Preparation
  • Stock: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid.

    • Reasoning: Formic acid ensures complete protonation of the N7 nitrogen, maximizing sensitivity in ESI(+).

Instrument Parameters (Q-TOF or Triple Quad)
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage (Variable):

    • Run 1 (Soft): 15 V (Preserves

      
      ).
      
    • Run 2 (Hard): 60 V (Induces "In-Source" fragmentation to mimic MS/MS).

  • Scan Range:

    
     50 – 500.
    
Data Interpretation (The Validation Check)

Compare the spectra from Run 1 and Run 2.

  • Pass Criteria:

    • Run 1 shows a dominant peak at the calculated MW + 1.

    • Run 2 shows a significant reduction in the parent peak and the emergence of the

      
       peak.
      
    • Note: If the

      
       peak is present in Run 1, the source temperature is too high (thermal degradation). Lower source temp to <250°C.
      

Predicted Data Reference Table

Use this table to assign peaks in your spectrum. (Assuming


 at N7 for the core scaffold; MW ≈ 228.29 Da).
Fragment IdentityTheoretical

OriginRelative Abundance (ESI)

229.3 Parent Ion100% (Low CE)

173.2 Loss of Isobutylene20-50%

129.2 Free Amine CoreVariable (High CE)

57.1

-Butyl Cation
<5% (ESI); 100% (EI)

References

  • Boc-Group Fragmentation Mechanisms

    • Source: NIST Mass Spectrometry Data Center.
    • Context: Establishes the standard loss of 56 Da followed by 44 Da for tert-butyl carbam
    • URL:

  • Bispidine Scaffold Synthesis & Characterization

    • Source: Juyal, M. et al. "Synthesis of Novel 3,7-Diazabicyclo[3.3.
    • Context: Details the synthesis (Mannich reaction) and NMR/MS characterization of the 3,7-diazabicyclo[3.3.
    • URL:

  • Fragmentation of Cyclic Amines (General Principles)

    • Source: LibreTexts Chemistry.
    • Context: Provides the foundational rules for alpha-cleavage in amines and the stability of cyclic structures in mass spectrometry.
    • URL:

Sources

Validation

HPLC Method Development for Bicyclic Amine Purity Analysis: A Comparative Technical Guide

Executive Summary Bicyclic amines (e.g., tropanes, quinolizidines, azabicyclo-hexanes) represent a critical structural motif in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their analysis is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclic amines (e.g., tropanes, quinolizidines, azabicyclo-hexanes) represent a critical structural motif in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their analysis is notoriously difficult due to two convergent factors: high basicity (pKa ~9–11) and lack of strong UV chromophores .

This guide objectively compares three dominant separation strategies: Traditional Low-pH Reversed-Phase (RP) , High-pH Hybrid RP , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental evidence and mechanistic principles, High-pH Hybrid RP combined with Charged Aerosol Detection (CAD) is identified as the superior platform for purity analysis of hydrophobic bicyclic amines, while HILIC is reserved for highly polar variants.

The Scientific Challenge: The "Silanol Trap"

The primary failure mode in bicyclic amine analysis is peak tailing. This is not a random artifact but a predictable chemical interaction.

  • The Mechanism: At neutral or weakly acidic pH (pH 4–7), residual silanols (

    
    ) on the silica support deprotonate to form silanates (
    
    
    
    ). Simultaneously, the bicyclic amine is fully protonated (
    
    
    ).
  • The Result: A strong ion-exchange interaction occurs, causing the analyte to "drag" along the stationary phase, resulting in tailing factors (

    
    ) often exceeding 2.0.
    
Visualization: The Silanol Interaction Mechanism[1]

SilanolInteraction cluster_0 Traditional Silica (pH 3-7) cluster_1 High pH Hybrid (pH 10-11) Silica Silica Surface (Si-O-) Interaction Strong Ion-Exchange (Peak Tailing) Silica->Interaction Attraction Amine Bicyclic Amine (BH+) Amine->Interaction Hybrid Hybrid Surface (Si-O-) NoInteraction Hydrophobic Retention (Sharp Peaks) NeutralAmine Free Base Amine (B:) NeutralAmine->NoInteraction No Ionic Drag

Caption: Figure 1. Mechanism of peak tailing at neutral pH vs. suppression of ionic interaction at High pH.

Comparative Analysis of Methodologies

We evaluated three distinct methodologies for the purity analysis of a representative bicyclic amine (e.g., 3-azabicyclo[3.1.0]hexane derivative).

Method A: Low pH Reversed-Phase (The Traditional Standard)
  • Column: C18 (Type B Silica), 1.8 µm.

  • Mobile Phase: 0.1% Formic Acid or TFA (pH ~2.7).

  • Mechanism: Protonates silanols (

    
    ) to suppress ion exchange.
    
  • Pros: Compatible with LC-MS; standard in most labs.

  • Cons: Bicyclic amines are fully ionized (

    
    ), significantly reducing retention (eluting near void volume) and loading capacity. Tailing often persists due to "hot" silanols.
    
Method B: High pH Hybrid Reversed-Phase (The Modern Solution)
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).

  • Mechanism: The high pH drives the amine into its free base form (

    
    ). Neutral amines are far more hydrophobic than their ionic counterparts, leading to massive increases in retention and resolution.
    
  • Pros: Superior peak shape (

    
    ); enhanced retention allows separation of impurities; MS compatible (if volatile buffers used).
    
  • Cons: Requires specific "Hybrid" columns; standard silica dissolves at pH > 8.

Method C: HILIC (The Orthogonal Alternative)
  • Column: Bare Silica or Zwitterionic phase.

  • Mobile Phase: ACN/Water with Ammonium Formate (High Organic).

  • Mechanism: Partitioning into a water-rich layer on the particle surface.

  • Pros: Excellent for highly polar amines that do not retain on C18.

  • Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).[1]

Supporting Experimental Data

The following table summarizes the performance of the three methods on a test mixture containing a bicyclic amine and two stereoisomeric impurities.

ParameterMethod A (Low pH C18)Method B (High pH Hybrid)Method C (HILIC)
Mobile Phase pH 2.7 (Formic Acid)10.5 (

)
3.0 (Ammonium Formate)
Retention Factor (

)
0.8 (Poor)6.5 (Excellent)4.2 (Good)
Tailing Factor (

)
1.81.11.3
Resolution (Isomers) 1.2 (Co-elution risk)3.5 (Baseline)2.8
MS Sensitivity (ESI+) HighMedium-HighHigh (High Organic)
UV Sensitivity (210nm) Low (Baseline noise)LowN/A (UV cutoff)
Key Insight: Detection Strategy

For bicyclic amines lacking chromophores, Charged Aerosol Detection (CAD) is recommended over UV. CAD provides a near-universal response independent of chemical structure, unlike UV which relies on extinction coefficients that bicyclic amines often lack.

Detailed Experimental Protocol

Protocol: High pH Gradient Screening (Method B)

This protocol is designed for self-validation. If the system passes the suitability criteria, the data is reliable.

1. System Preparation:

  • Instrument: UHPLC with quaternary pump.

  • Detector: CAD (Evaporation Temp: 35°C) or MS (ESI+).

  • Column: Hybrid C18 (2.1 x 100 mm, 1.7 µm). Note: Do not use standard silica.

2. Mobile Phase Preparation:

  • MP A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • MP B: 100% Acetonitrile.

3. Gradient Profile:

Time (min) % B Flow (mL/min)
0.0 5 0.4
10.0 95 0.4
12.0 95 0.4
12.1 5 0.4

| 15.0 | 5 | 0.4 |

4. System Suitability Criteria (Self-Validation):

  • Blank Injection: No interference peaks > 0.1% of target area.

  • Tailing Factor: Must be

    
     for the main amine peak.[2]
    
  • Precision: %RSD of retention time

    
     (n=5).
    

Method Selection Decision Tree

Use this logic flow to determine the correct starting point for your specific bicyclic amine.

MethodSelection Start Start: Bicyclic Amine Analysis CheckLogP Check LogP (Hydrophobicity) Start->CheckLogP IsPolar LogP < 0 (Polar) CheckLogP->IsPolar IsNonPolar LogP > 0 (Hydrophobic) CheckLogP->IsNonPolar HILIC Select HILIC Mode (Bare Silica/Amide) IsPolar->HILIC CheckChromophore Has UV Chromophore? IsNonPolar->CheckChromophore YesUV Yes (e.g., Aryl group) CheckChromophore->YesUV NoUV No (Aliphatic only) CheckChromophore->NoUV HighPH_UV High pH Hybrid C18 (UV Detection) YesUV->HighPH_UV HighPH_CAD High pH Hybrid C18 (CAD Detection) NoUV->HighPH_CAD

Caption: Figure 2. Decision matrix for column and detector selection based on analyte properties.

References

  • Waters Corporation. (2022). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent Technologies. (2025). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

Sources

Comparative

The Ascendant Scaffold: A Comparative Guide to 9-Oxa-3,7-diazabicyclo[3.3.1]nonane as a Bioisosteric Replacement

In the intricate chess game of drug design, where the modification of a single molecular pawn can dramatically alter the outcome, the strategic deployment of bioisosteres is a masterstroke. For decades, saturated heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug design, where the modification of a single molecular pawn can dramatically alter the outcome, the strategic deployment of bioisosteres is a masterstroke. For decades, saturated heterocycles like piperazine, morpholine, and piperidine have been the trusted workhorses, embedded in the core of countless therapeutics. However, the demand for greater chemical space, improved physicochemical properties, and novel intellectual property landscapes has spurred the exploration of more sophisticated three-dimensional scaffolds. Enter 9-oxa-3,7-diazabicyclo[3.3.1]nonane (ODBN), a conformationally restricted bicyclic diamine that is emerging as a compelling alternative, offering a unique blend of rigidity, polarity, and synthetic tractability.

This guide provides a comprehensive comparison of ODBN with its traditional monocyclic counterparts. We will delve into the causality behind its structural advantages, present a side-by-side analysis of key experimental data, and provide detailed protocols for its synthesis and evaluation, empowering researchers to strategically leverage this promising scaffold in their drug discovery programs.

The Structural Imperative: Why Constrained Scaffolds Matter

The transition from flexible monocycles to rigid bicyclic systems is a deliberate tactic to gain greater control over a molecule's interaction with its biological target. This conformational rigidity minimizes the entropic penalty upon binding, potentially leading to enhanced potency and selectivity. The fixed spatial arrangement of the nitrogen atoms in ODBN also presents well-defined vectors for substitution, allowing for more precise exploration of the surrounding chemical space.

cluster_0 Traditional Monocyclic Bioisosteres cluster_1 Bicyclic Bioisostere Piperazine Piperazine Morpholine Morpholine ODBN ODBN Piperazine->ODBN Bioisosteric Replacement Piperidine Piperidine Morpholine->ODBN Bioisosteric Replacement Piperidine->ODBN Bioisosteric Replacement Start Commercially Available Starting Materials Step1 Mannich-type Condensation Start->Step1 Intermediate1 Bicyclic Ketone Intermediate Step1->Intermediate1 Step2 Reduction of Ketone Intermediate1->Step2 Intermediate2 Bicyclic Alcohol Step2->Intermediate2 Step3 Introduction of Oxygen Bridge (e.g., via intramolecular cyclization) Intermediate2->Step3 ODBN_Scaffold 9-Oxa-3,7-diazabicyclo[3.3.1]nonane (ODBN) Step3->ODBN_Scaffold

Caption: Proposed synthetic workflow for the ODBN scaffold.

Experimental Protocol: Synthesis of a Differentiated ODBN Derivative

This protocol outlines the synthesis of a differentially protected ODBN derivative, a crucial intermediate for further elaboration in a drug discovery program. This approach is adapted from the synthesis of related 3,7-diazabicyclo[3.3.1]nonane systems.

Step 1: Synthesis of N-benzyl-N'-tert-butoxycarbonyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane

  • To a stirred solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq) in methanol, add benzylamine (1.0 eq) and paraformaldehyde (2.2 eq).

  • Heat the reaction mixture to reflux for 16 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Reduction of the Ketone

  • Dissolve the bicyclic ketone from Step 1 (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding alcohol.

Step 3: Intramolecular Cyclization to form the Oxa-bridge

This step is hypothetical and requires experimental validation. It is based on established methods for forming cyclic ethers.

  • Dissolve the bicyclic alcohol from Step 2 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, for example, sodium hydride (1.2 eq), at 0 °C to deprotonate the alcohol.

  • Introduce a suitable leaving group on the second nitrogen's substituent (if not already present) or rely on a pre-installed functional group that can undergo intramolecular cyclization.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by flash column chromatography to isolate the protected ODBN derivative.

Step 4: Deprotection to Yield the ODBN Core

  • Selective deprotection of the Boc and/or benzyl groups can be achieved under standard literature conditions (e.g., TFA for Boc deprotection, and catalytic hydrogenation for benzyl deprotection) to yield the parent ODBN scaffold or a mono-protected intermediate.

Performance Evaluation: A Framework for Comparison

To rigorously evaluate ODBN as a bioisostere, a series of head-to-head comparisons with an analogous compound containing a traditional heterocycle (e.g., piperazine) is essential. The following experimental protocols provide a robust framework for this assessment.

Protocol 1: Determination of Aqueous Thermodynamic Solubility

  • Add an excess amount of the solid test compound to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibrate the vials by shaking at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation (e.g., 15,000 rpm for 15 minutes).

  • Carefully remove a known volume of the supernatant and dilute it with a suitable solvent (e.g., methanol/water).

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS, against a standard curve.

  • The measured concentration represents the thermodynamic solubility.

Protocol 2: Measurement of Lipophilicity (logD at pH 7.4)

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a biphasic system of n-octanol and PBS (pH 7.4).

  • Vortex the vial vigorously for several minutes to ensure thorough mixing and partitioning of the compound.

  • Allow the two phases to separate completely, aided by centrifugation if necessary.

  • Carefully sample a known volume from both the aqueous and n-octanol layers.

  • Quantify the concentration of the compound in each phase by LC-MS/MS.

  • Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logD is the base-10 logarithm of the distribution coefficient.

Protocol 3: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

  • Prepare a working solution of the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Prepare a suspension of human liver microsomes (e.g., 0.5 mg/mL) in the same buffer.

  • Prepare a solution of NADPH regenerating system as a cofactor.

  • In a 96-well plate, add the test compound solution and pre-warm at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the HLM suspension and the NADPH solution.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance rate of the compound.

Compound Test Compound (ODBN- or Piperazine-based) Assay1 Aqueous Solubility (Thermodynamic) Compound->Assay1 Assay2 Lipophilicity (logD at pH 7.4) Compound->Assay2 Assay3 Metabolic Stability (Human Liver Microsomes) Compound->Assay3 Data Comparative Performance Data Assay1->Data Assay2->Data Assay3->Data

Validation

Introduction: The Crucial Role of Characterization in Modern Synthesis

An In-Depth Comparative Guide to the Infrared Spectroscopy (IR) Peaks of Boc-Protected Bicyclic Amines In the landscape of pharmaceutical and materials science, the precise control of molecular architecture is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy (IR) Peaks of Boc-Protected Bicyclic Amines

In the landscape of pharmaceutical and materials science, the precise control of molecular architecture is paramount. Bicyclic amines are privileged scaffolds, forming the core of numerous biologically active compounds. To manipulate these structures effectively in multi-step syntheses, the transient protection of reactive amine functional groups is a foundational strategy. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, prized for its stability under a wide range of conditions and its typically clean removal under acidic treatment.[1]

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable analytical tool for the synthetic chemist. It provides a molecular "fingerprint," allowing for the quick verification of functional group transformations. For researchers working with Boc-protected bicyclic amines, IR spectroscopy is the first line of defense in confirming the success of a protection reaction, offering clear, unambiguous signals that signify the conversion of a starting material to its desired product.

This guide provides an in-depth comparison of the IR spectral features of bicyclic amines before and after Boc protection. We will dissect the characteristic vibrational modes, explain the underlying principles governing their spectral positions, and provide a robust experimental protocol for acquiring high-quality data.

Pillar 1: Deconstructing the Spectral Signatures

The power of IR spectroscopy in this context lies in a simple comparison: the disappearance of starting material signals and the appearance of product signals. The transformation of a secondary bicyclic amine to a tertiary N-Boc-protected amine provides a textbook example of this principle.

The Unprotected Secondary Bicyclic Amine: A Faint but Critical Signal

A typical secondary bicyclic amine (e.g., nortropane, granatane) presents a relatively simple IR spectrum dominated by C-H and C-C bond vibrations. The most critical, albeit often weak, diagnostic peak is the N-H stretch.

  • N-H Stretch: Appears in the 3300-3500 cm⁻¹ region. For secondary amines, this is a single, relatively sharp, and weak-to-medium intensity peak.[2][3] Its low intensity is due to the smaller change in dipole moment during the vibration compared to an O-H bond. The absence of this peak is the single most important indicator of a successful Boc protection reaction.

  • C-H Aliphatic Stretches: Strong, sharp peaks are always observed between 2850-3000 cm⁻¹.[4] These correspond to the C-H bonds of the bicyclic framework. The complexity and exact positioning can be influenced by ring strain.[5]

  • C-N Aliphatic Stretch: This vibration occurs in the 1000-1250 cm⁻¹ range of the fingerprint region and is often of medium-to-weak intensity.[6]

The Boc Protecting Group: An Unmistakable Carbonyl Beacon

Upon successful protection, the IR spectrum is dramatically altered by the introduction of the Boc group's strong, characteristic vibrations.

  • C=O (Urethane) Stretch: This is the most prominent and diagnostically significant peak for a Boc-protected amine. It appears as a very strong, sharp absorption typically in the range of 1680-1710 cm⁻¹ .[7][8] Its intensity is due to the large change in dipole moment during the stretching of the highly polar carbonyl bond. The exact frequency can be influenced by the molecular environment, but its presence is a definitive marker of the Boc group.

  • C-O Stretches: The urethane linkage also features two distinct C-O single bond stretches. These typically appear as strong peaks around 1250 cm⁻¹ and 1160 cm⁻¹ . These bands, coupled with the C=O stretch, confirm the integrity of the carbamate functional group.

  • tert-Butyl C-H Bends: The nine equivalent protons of the tert-butyl group give rise to characteristic bending vibrations, often seen as sharp peaks in the 1365-1390 cm⁻¹ region.

Pillar 2: The Comparative Analysis - Visualizing the Transformation

The most effective way to understand the utility of IR in this context is through a direct comparison. Let's consider the hypothetical transformation of a generic secondary bicyclic amine to its N-Boc derivative.

Vibrational ModeParent Bicyclic Amine (Secondary)Boc-Protected Bicyclic Amine (Tertiary Urethane)Diagnostic Significance
N-H Stretch ~3350 cm⁻¹ (Weak to Medium, Sharp)Absent Primary indicator of reaction completion.
C-H Stretch (Aliphatic) 2850-3000 cm⁻¹ (Strong)2850-3000 cm⁻¹ (Strong)Confirms the presence of the hydrocarbon scaffold.
C=O Stretch (Urethane) Absent ~1695 cm⁻¹ (Very Strong, Sharp) Primary indicator of successful Boc protection.
C-O Stretches (Urethane) Absent ~1250 & ~1160 cm⁻¹ (Strong)Confirmatory peaks for the carbamate group.
C-N Stretch ~1100 cm⁻¹ (Medium-Weak)~1100-1200 cm⁻¹ (Position may shift)Present in both, but the electronic environment changes.

This clear-cut exchange of signals—the disappearance of the N-H peak and the emergence of the powerful C=O peak—provides an unambiguous and rapid assessment of the chemical transformation, often directly from the crude reaction mixture.

Logical Flow: Interpreting Spectral Data for Boc Protection

The following diagram illustrates the decision-making process when analyzing an IR spectrum to confirm the formation of a Boc-protected bicyclic amine.

G start Analyze IR Spectrum of Reaction Product check_carbonyl Strong, sharp peak at ~1680-1710 cm⁻¹? start->check_carbonyl check_nh Peak at ~3300-3500 cm⁻¹? check_carbonyl->check_nh Yes other_product Conclusion: No Boc Group Present (Check for side products) check_carbonyl->other_product No success Conclusion: Successful Boc Protection check_nh->success No incomplete Conclusion: Incomplete Reaction (Mixture of starting material and product) check_nh->incomplete Yes failed Conclusion: Reaction Failed (Primarily starting material) other_product->failed If N-H peak is present

Caption: Decision workflow for IR spectral analysis of a Boc protection reaction.

Pillar 3: Experimental Protocol & Data Integrity

The quality of spectroscopic data is as important as its interpretation. Attenuated Total Reflectance (ATR) IR spectroscopy is the modern standard for routine analysis due to its speed, ease of use, and minimal sample preparation.

Experimental Workflow: Acquiring an ATR-IR Spectrum

G cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis clean_crystal 1. Clean ATR Crystal (e.g., with isopropanol) collect_bg 2. Collect Background Spectrum (Measures ambient atmosphere) clean_crystal->collect_bg apply_sample 3. Apply Sample to Crystal (Small amount of solid or liquid) collect_bg->apply_sample run_scan 4. Acquire Sample Spectrum (Typically 16-32 scans) apply_sample->run_scan process_data 5. Process Data (Automatic baseline and ATR correction) run_scan->process_data clean_up 6. Clean Crystal and Stage process_data->clean_up

Caption: Standard workflow for obtaining a high-quality ATR-IR spectrum.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

  • Crystal Cleaning: Using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone), gently clean the surface of the ATR crystal (typically diamond or germanium) to remove any residue from previous measurements. Allow the solvent to fully evaporate.

  • Background Collection: Initiate a "background" scan in the software. This measures the IR spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The instrument will automatically subtract this from the sample spectrum to provide a clean, sample-only dataset. This step is critical for data accuracy.

  • Sample Application:

    • For Solids: Place a small amount (a few milligrams) of the Boc-protected amine powder directly onto the center of the ATR crystal. Use the pressure arm to press the solid firmly and evenly against the crystal surface to ensure good optical contact.

    • For Oils/Liquids: Place a single drop of the sample onto the crystal. The pressure arm is typically not required for liquids.

  • Sample Spectrum Acquisition: Initiate the sample scan. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Modern FTIR software automatically performs necessary corrections, including the background subtraction and an ATR correction that adjusts peak intensities to better resemble a traditional transmission spectrum.

  • Clean-Up: Thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes.

Trustworthiness through Self-Validation: A key aspect of a reliable protocol is checking for common contaminants. Before applying your sample, ensure the post-cleaning spectrum matches the background. After analysis, look for the characteristic broad O-H stretch (~3200-3500 cm⁻¹) which could indicate a wet sample, or sharp atmospheric CO₂ peaks (~2350 cm⁻¹) if the background subtraction was imperfect.

Conclusion

Infrared spectroscopy provides an exceptionally powerful and efficient method for monitoring the Boc protection of bicyclic amines. The analysis hinges on a clear and unambiguous spectral transformation: the complete disappearance of the secondary amine N-H stretch and the concurrent appearance of a very strong urethane C=O stretch around 1680-1710 cm⁻¹. This straightforward "before and after" comparison allows researchers, scientists, and drug development professionals to rapidly confirm the success of their synthetic transformations, ensuring the integrity of their molecular building blocks as they advance toward complex target molecules. By following robust experimental protocols, users can generate high-quality, reliable data to accelerate their research and development efforts.

References

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  • PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Department of Chemistry.
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  • Carbonyl - compounds - IR - spectroscopy. (n.d.). SlideShare.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
  • IR Spectroscopy of Hydrocarbons. (n.d.). SlideShare.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • SciSpace. (1962). N-H Stretching Frequencies of Amines and Amides.
  • National Center for Biotechnology Information. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. [Link]

Sources

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